4-Bromo-2-fluoro-3-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-fluoro-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLGBXZZABNBNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628748 | |
| Record name | 4-Bromo-2-fluoro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128071-79-4 | |
| Record name | 4-Bromo-2-fluoro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-fluoro-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-fluoro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-2-fluoro-3-methylpyridine, a key intermediate in synthetic organic chemistry. This document outlines its known characteristics, a proposed synthetic pathway with detailed experimental protocols, and essential safety information. The content is structured to serve as a practical resource for laboratory and research applications.
Core Chemical Properties and Identifiers
This compound is a halogenated pyridine derivative. Its structure incorporates a pyridine ring substituted with bromine, fluorine, and a methyl group, making it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrFN | [1] |
| Molecular Weight | 190.01 g/mol | [1] |
| CAS Number | 128071-79-4 | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1=C(C=CN=C1F)Br | [1] |
| InChI Key | YRLGBXZZABNBNL-UHFFFAOYSA-N | [1] |
| Physical Form | Solid-Liquid Mixture | |
| Boiling Point | 220.2°C at 760 mmHg | |
| Flash Point | 87°C | |
| Computed XLogP3-AA | 2.3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
Proposed Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Materials and Reagents:
-
2-Fluoro-3-methylpyridin-4-amine
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice
Step 1: Diazotization of 2-Fluoro-3-methylpyridin-4-amine
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-fluoro-3-methylpyridin-4-amine (1.0 eq) in a 48% aqueous solution of hydrobromic acid (approx. 4.0 eq).
-
Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the internal temperature is maintained below 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 30 minutes. The resulting diazonium salt solution is unstable and should be used immediately in the next step.
Step 2: Sandmeyer-type Bromination
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% aqueous hydrobromic acid.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas should be observed.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
To ensure complete decomposition of the diazonium salt, gently heat the mixture to 50-60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis and purification process.
Spectroscopic Data
As of the date of this document, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is limited. Researchers synthesizing this compound are advised to perform full analytical characterization to confirm its identity and purity.
Predicted ¹H NMR and ¹³C NMR Spectral Characteristics:
A theoretical analysis suggests the following expected NMR signals:
-
¹H NMR: A singlet for the methyl protons, and two doublets in the aromatic region corresponding to the pyridine ring protons. The coupling constants will be indicative of their relative positions.
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¹³C NMR: Six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The carbon atoms attached to fluorine and bromine will exhibit characteristic chemical shifts and may show coupling to the fluorine atom.
Reactivity and Stability
This compound is expected to exhibit reactivity characteristic of halogenated pyridines. The bromine atom at the 4-position is susceptible to nucleophilic substitution and can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a valuable precursor for the introduction of diverse functional groups. The fluorine atom at the 2-position influences the electron density of the pyridine ring and can also be a site for nucleophilic attack under certain conditions.
The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong acids, and strong bases.
Safety and Handling
Hazard Identification:
Based on data for similar compounds, this compound is expected to be:
-
Harmful if swallowed.
-
A cause of skin irritation.
-
A cause of serious eye irritation.
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A potential cause of respiratory irritation.
Precautionary Measures:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store away from incompatible materials.
This technical guide is intended for informational purposes for qualified individuals and should not be considered a substitute for a comprehensive safety data sheet (SDS) or a thorough risk assessment prior to handling this chemical.
References
An In-depth Technical Guide to 4-Bromo-2-fluoro-3-methylpyridine (CAS: 128071-79-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-3-methylpyridine, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. Due to its structural motifs, this compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. This document consolidates available physicochemical data, proposes a detailed synthetic route based on analogous chemical transformations, and outlines general experimental workflows for the evaluation of such compounds.
Physicochemical Properties
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 128071-79-4 | [1] |
| Molecular Formula | C₆H₅BrFN | [1] |
| Molecular Weight | 190.01 g/mol | [1] |
| Boiling Point | 60 °C @ 3 mmHg | |
| Melting Point | Not available | |
| Solubility in Water | Not available | |
| Solubility in Organic Solvents | Soluble in common organic solvents such as dichloromethane and chloroform.[2] | |
| Appearance | Not available | |
| IUPAC Name | This compound | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis Pathway
The proposed synthesis involves the ortho-lithiation of 2-fluoro-3-methylpyridine followed by quenching with a bromine source to introduce the bromine atom at the 4-position.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Materials and Reagents:
-
2-Fluoro-3-methylpyridine (starting material)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
1,2-Dibromotetrafluoroethane (brominating agent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF) and diisopropylamine. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at this temperature for 30 minutes to generate LDA.
-
Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of 2-fluoro-3-methylpyridine in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Bromination: Slowly add a solution of 1,2-dibromotetrafluoroethane in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for an additional 1-2 hours.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Applications in Research and Drug Development
While specific biological activities and targets for this compound have not been reported in the available literature, its structural features make it a compound of interest for medicinal chemistry and agrochemical research. Halogenated pyridines are prevalent scaffolds in numerous biologically active compounds. The presence of both a fluorine and a bromine atom offers multiple points for synthetic diversification.
The bromine atom can be readily utilized in various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR). The fluorine atom can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
General Experimental Workflow for Biological Evaluation
Given the lack of specific biological data for this compound, a general workflow for the initial biological screening of a novel compound is presented below. This workflow is applicable to a wide range of potential therapeutic areas.
Caption: General workflow for biological screening of novel compounds.
Disclaimer: The synthesis protocol provided is a proposed route based on analogous reactions and has not been experimentally validated for this specific compound. Appropriate safety precautions and reaction optimization are necessary. The biological evaluation workflow is a generalized representation and would require adaptation based on the specific therapeutic area of interest.
References
Elucidation of the Molecular Structure of 4-Bromo-2-fluoro-3-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 4-Bromo-2-fluoro-3-methylpyridine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this document outlines a systematic approach to its structural characterization, combining predicted spectroscopic data with detailed, adaptable experimental protocols.
Chemical Identity and Properties
A foundational step in the elucidation of any chemical structure is the establishment of its fundamental identifiers and properties. For this compound, these have been computationally generated and are available through public chemical databases.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₆H₅BrFN | PubChem[1] |
| Molecular Weight | 190.01 g/mol | PubChem[1] |
| Canonical SMILES | CC1=C(C=CN=C1F)Br | PubChem[1] |
| InChI | InChI=1S/C6H5BrFN/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3 | PubChem[1] |
| InChIKey | YRLGBXZZABNBNL-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 128071-79-4 | PubChem[1] |
Proposed Synthetic Pathway
A plausible synthetic route for this compound can be adapted from established methodologies for the synthesis of similar fluorinated and brominated pyridines. A potential pathway involves the diazotization of a corresponding aminopyridine followed by a Sandmeyer-type reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a proposed adaptation based on the synthesis of related compounds.
Step 1: Diazotization of 2-fluoro-3-methylpyridin-4-amine
-
In a reaction vessel equipped with a stirrer and a cooling bath, dissolve 2-fluoro-3-methylpyridin-4-amine (1.0 eq) in an aqueous solution of hydrobromic acid (48%).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.
Step 2: Sandmeyer Bromination
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% aqueous hydrobromic acid and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution. Vigorous evolution of nitrogen gas is expected.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Heat the mixture to 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Spectroscopic Data for Structure Elucidation
The following sections detail the predicted spectroscopic data for this compound, which are crucial for confirming its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.9 | d | ~5.0 | 1H | H-6 |
| ~7.1 | d | ~5.0 | 1H | H-5 |
| ~2.3 | s | - | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~163 (d, J ≈ 240 Hz) | C-2 |
| ~150 | C-6 |
| ~140 (d, J ≈ 15 Hz) | C-3 |
| ~125 (d, J ≈ 5 Hz) | C-5 |
| ~118 | C-4 |
| ~14 (d, J ≈ 3 Hz) | -CH₃ |
Table 4: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity |
| ~-70 | s |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 191/189 | ~98/~100 | [M]⁺ (containing ⁸¹Br/⁷⁹Br) |
| 110 | ~40 | [M - Br]⁺ |
| 83 | ~25 | [M - Br - HCN]⁺ |
The characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) in the molecular ion peak is a key diagnostic feature.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 6: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2980-2850 | Medium | C-H stretching (aliphatic) |
| 1600-1450 | Strong | C=C and C=N stretching (aromatic ring) |
| 1250-1150 | Strong | C-F stretching |
| 1100-1000 | Strong | C-Br stretching |
Experimental Protocols for Spectroscopic Analysis
The following are generalized protocols for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at an appropriate frequency.
-
Data Processing: Process the raw data using standard software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the ion source of a mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography.
-
Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio of the ions and their relative abundances.
Infrared Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizing the Elucidation Process and Structure
Graphical representations are invaluable for understanding the workflow of structure elucidation and the final determined structure.
Caption: Workflow for the structure elucidation of this compound.
Caption: Structure of this compound with atom numbering.
References
An In-depth Technical Guide to 4-Bromo-2-fluoro-3-methylpyridine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-3-methylpyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry. This document details its chemical and physical properties, outlines plausible synthetic routes with detailed experimental protocols, and explores its potential applications in drug development through the synthesis of biologically active molecules. The role of this compound as a versatile intermediate is highlighted, particularly in the context of palladium-catalyzed cross-coupling reactions for the generation of novel molecular entities.
Core Properties of this compound
This compound is a substituted pyridine with the molecular formula C₆H₅BrFN. Its chemical structure, featuring a bromine atom, a fluorine atom, and a methyl group on the pyridine ring, makes it a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. The presence of both bromine and fluorine imparts unique electronic properties and provides multiple reaction sites for further molecular elaboration.
A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrFN | [1] |
| Molecular Weight | 190.01 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 128071-79-4 | [1] |
| Canonical SMILES | CC1=C(C=CN=C1F)Br | [1] |
| InChIKey | YRLGBXZZABNBNL-UHFFFAOYSA-N | [1] |
Synthetic Pathways and Experimental Protocols
Proposed Synthetic Pathway
A potential synthetic route to this compound could start from 2-fluoro-3-methylpyridine. This precursor could then undergo electrophilic bromination at the 4-position. The reaction conditions would need to be carefully controlled to achieve the desired regioselectivity.
General Experimental Protocol for Bromination of a Halogenated Pyridine
The following is a generalized experimental protocol that can be adapted for the synthesis of this compound from 2-fluoro-3-methylpyridine. This protocol is based on standard bromination procedures for pyridine derivatives.
Materials:
-
2-Fluoro-3-methylpyridine
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-3-methylpyridine (1.0 eq) in a suitable solvent like dichloromethane.
-
Addition of Brominating Agent: Cool the solution to 0°C using an ice bath. Slowly add the brominating agent (e.g., N-Bromosuccinimide, 1.1 eq) portion-wise to the reaction mixture. If using liquid bromine, it should be added dropwise.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure this compound.
Role in Drug Discovery and Development
Halogenated pyridines, such as this compound, are highly valuable intermediates in the pharmaceutical industry. The bromine atom serves as a versatile handle for introducing a wide range of molecular complexity through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position of the pyridine ring is particularly well-suited for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for forming new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the systematic exploration of the chemical space around the pyridine core to optimize the pharmacological properties of a lead compound.
Table 2: Key Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Bond Formed | Significance in Drug Discovery |
| Suzuki-Miyaura Coupling | Boronic acids or esters | C-C | Synthesis of biaryl and heteroaryl-aryl compounds, common motifs in kinase inhibitors and other targeted therapies. |
| Buchwald-Hartwig Amination | Amines | C-N | Introduction of primary and secondary amines, crucial for interacting with biological targets and improving physicochemical properties. |
| Sonogashira Coupling | Terminal alkynes | C-C (alkyne) | Creation of rigid linkers and access to further functionalization of the alkyne group. |
Potential Biological Applications of Derivatives
While there is no specific information on the biological activity of this compound itself, derivatives of structurally similar bromo- and fluoro-pyridines have shown a wide range of biological activities. For instance, substituted pyridine derivatives have been investigated as potential anticancer and antimicrobial agents.[3][4] The incorporation of a fluorinated pyridine moiety can enhance metabolic stability and binding affinity to biological targets.
Table 3: Potential Therapeutic Areas for Derivatives of this compound
| Therapeutic Area | Rationale |
| Oncology | Pyridine-containing compounds are core structures in numerous kinase inhibitors and other anti-cancer agents. |
| Infectious Diseases | Halogenated heterocycles often exhibit potent antimicrobial and antifungal activities. |
| Neuroscience | The pyridine scaffold is present in many centrally acting drugs, and fluorine substitution can improve blood-brain barrier penetration. |
Experimental Protocols for Biological Screening
Derivatives synthesized from this compound can be screened for various biological activities using standard in vitro assays.
3.3.1. Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
3.3.2. Antimicrobial Activity Screening (Broth Microdilution Method)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Conclusion
This compound is a strategically important building block for medicinal chemists and drug development professionals. Its unique substitution pattern provides a versatile platform for the synthesis of novel and diverse molecular scaffolds. The ability to leverage powerful synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, allows for the efficient generation of compound libraries for biological screening. While direct biological data for this specific compound is limited, the well-established biological potential of related halogenated pyridines suggests that derivatives of this compound are promising candidates for the discovery of new therapeutic agents across a range of diseases. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.
References
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for 4-Bromo-2-fluoro-3-methylpyridine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the absence of a direct, published synthesis for this specific molecule, this document provides a comprehensive, proposed methodology based on established principles of pyridine chemistry and analogous reactions reported in the literature. The core of this proposed synthesis is the electrophilic bromination of the commercially available starting material, 2-fluoro-3-methylpyridine. This guide includes a detailed experimental protocol, tabulated quantitative data based on expected outcomes, and visualizations to aid in the conceptualization and potential execution of this synthesis.
Introduction
Substituted pyridines are a cornerstone of modern chemical research, featuring prominently in pharmaceuticals, agrochemicals, and functional materials. The introduction of multiple, distinct halogen atoms onto the pyridine scaffold, such as in this compound, provides a versatile platform for further functionalization through various cross-coupling reactions. The fluorine atom can significantly modulate the electronic properties and metabolic stability of a molecule, while the bromine atom serves as a key handle for introducing molecular complexity. This guide proposes a direct and plausible route to this valuable building block.
Proposed Synthesis Pathway
The proposed synthesis of this compound involves a single-step electrophilic aromatic substitution. The starting material, 2-fluoro-3-methylpyridine, undergoes bromination to yield the desired product.
Reaction Scheme
The overall transformation is depicted below:
A Technical Guide to the Spectroscopic Profile of 4-Bromo-2-fluoro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Bromo-2-fluoro-3-methylpyridine (CAS No. 128071-79-4). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₆H₅BrFN[1]
-
Molecular Weight: 190.01 g/mol [1]
-
Structure:
Image Source: PubChem CID 22888280
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and general spectroscopic principles.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.1 | d | ~5.0 | 1H | H-6 |
| ~7.5 | d | ~5.0 | 1H | H-5 |
| ~2.4 | s | - | 3H | -CH₃ |
Note: The chemical shifts are approximate. The doublet multiplicity for H-6 and H-5 arises from coupling to each other.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~163 (d, J ≈ 240 Hz) | C-2 |
| ~150 | C-6 |
| ~140 (d, J ≈ 15 Hz) | C-3 |
| ~128 | C-5 |
| ~118 (d, J ≈ 35 Hz) | C-4 |
| ~15 | -CH₃ |
Note: The chemical shifts are approximate. The doublet multiplicities for C-2, C-3, and C-4 arise from coupling to the fluorine atom.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 189 | ~98 | [M]⁺ (containing ⁷⁹Br) |
| 191 | ~98 | [M+2]⁺ (containing ⁸¹Br) |
| 174 | Moderate | [M-CH₃]⁺ |
| 110 | Moderate | [M-Br]⁺ |
| 83 | High | [M-Br-HCN]⁺ |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.[2][3]
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2980-2900 | Medium | C-H stretching (methyl) |
| 1600-1550 | Strong | C=C and C=N stretching (aromatic ring) |
| 1470-1420 | Strong | C-H bending (methyl) |
| 1250-1200 | Strong | C-F stretching |
| 1100-1000 | Strong | C-Br stretching |
Experimental Protocols
The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.
-
Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Procedure (Thin Solid Film Method): [4]
-
Sample Preparation:
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
Label the significant peaks with their corresponding wavenumbers.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
4-Bromo-2-fluoro-3-methylpyridine: A Technical Guide to Safe Handling and Use
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for 4-Bromo-2-fluoro-3-methylpyridine (CAS No. 128071-79-4). The following sections detail the compound's properties, associated hazards, and recommended procedures for its safe use, storage, and disposal, tailored for a laboratory research and drug development environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior and for designing safe experimental and storage conditions.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrFN | [1] |
| Molecular Weight | 190.01 g/mol | [1] |
| CAS Number | 128071-79-4 | [1] |
| Appearance | Solid-Liquid Mixture | |
| Boiling Point | 220.2 °C at 760 mmHg | |
| Flash Point | 87 °C | |
| Melting Point | Not available | |
| Density | Not available | |
| Vapor Pressure | Not available | |
| Solubility | Not available |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.
| GHS Classification | Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[1][2] |
Precautionary Statements: A comprehensive list of precautionary statements can be found in the Safety Data Sheet (SDS) for this compound. Key recommendations include avoiding ingestion, inhalation, and contact with skin and eyes, as well as ensuring adequate ventilation during handling.[2]
Toxicological Information
Experimental Protocols: Safe Handling, Storage, and Disposal
Adherence to strict safety protocols is mandatory when working with this compound. The following methodologies provide a framework for its safe handling in a laboratory setting.
Personal Protective Equipment (PPE)
A minimum level of PPE is required at all times when handling this compound:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A chemical-resistant laboratory coat or apron.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge should be used.
Handling Protocol
-
Preparation: Before handling, ensure that a current Safety Data Sheet (SDS) is accessible. A designated work area within a certified chemical fume hood must be prepared. All necessary equipment, including PPE, spill containment materials, and waste containers, should be readily available.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize exposure to dust or vapors. Use appropriate tools (e.g., spatulas, syringes) to handle the material.
-
Reaction Setup: When setting up reactions, ensure that all glassware is properly secured and that the reaction is adequately contained. If the reaction is to be heated, use a well-controlled heating mantle and monitor the temperature closely.
-
Post-Reaction Work-up: All post-reaction procedures, such as extraction and purification, must also be performed inside a fume hood.
Storage Protocol
-
Store this compound in a tightly sealed, properly labeled container.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition.
-
Segregate this compound from incompatible materials such as strong oxidizing agents, acids, and bases.
Spill and Emergency Procedures
-
Small Spills: In the event of a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Carefully collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: For larger spills, evacuate the area immediately and alert the appropriate emergency response personnel.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
In all cases of exposure, seek immediate medical attention.
-
Waste Disposal Protocol
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all hazardous waste in a dedicated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the hazardous waste through a licensed chemical waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
Visualization of Safe Handling Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound, from receipt of the chemical to its final disposal.
Caption: Workflow for the safe handling of hazardous chemicals.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and the guidance of a qualified safety professional. Always consult the most current Safety Data Sheet (SDS) for this compound before use.
References
The Versatile Reactivity of 4-Bromo-2-fluoro-3-methylpyridine: A Technical Guide for Researchers
An In-depth Examination of a Key Building Block in Modern Drug Discovery and Materials Science
Introduction: 4-Bromo-2-fluoro-3-methylpyridine has emerged as a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of drug discovery and materials science. Its unique substitution pattern, featuring a reactive bromine atom at the 4-position, a fluorine atom at the 2-position, and a methyl group at the 3-position, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its participation in key cross-coupling and nucleophilic substitution reactions. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its effective use in synthesis.
Physical and Chemical Properties
This compound is a halogenated pyridine derivative with the molecular formula C₆H₅BrFN and a molecular weight of 190.01 g/mol .[1] A clear understanding of its physical and chemical properties is essential for its safe handling and effective use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrFN | [1] |
| Molecular Weight | 190.01 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 128071-79-4 | [1] |
| SMILES | CC1=C(C=CN=C1F)Br | [1] |
Safety Information: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment should be worn when handling this compound.
Core Reactivity: A Triumvirate of Transformations
The synthetic utility of this compound is primarily centered around three major classes of reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). The bromine atom at the C4 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the electron-deficient nature of the pyridine ring, enhanced by the fluorine atom at the C2 position, facilitates nucleophilic attack.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position.
Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol (General):
A general procedure for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid is as follows:
-
To a reaction vessel are added the bromopyridine (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 eq.).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water, is added.
-
The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as flash column chromatography.
Quantitative Data for Analogous Suzuki-Miyaura Reactions:
| Bromopyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (1:5) | 120 (microwave) | 2 | 81 |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[2] This reaction is particularly valuable for coupling primary and secondary amines with aryl halides, including this compound, to produce N-substituted aminopyridines.
Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Experimental Protocol (General):
A general procedure for the Buchwald-Hartwig amination of a bromopyridine is as follows:
-
In a dry reaction vessel under an inert atmosphere, the bromopyridine (1.0 eq.), the amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, Cs₂CO₃) are combined.
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane) is added.
-
The reaction mixture is heated with stirring at a temperature typically ranging from 80 to 110 °C.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Quantitative Data for an Analogous Buchwald-Hartwig Amination:
The following provides an example of a Buchwald-Hartwig amination on a related bromopyridine substrate.
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] | (±)-BINAP | NaOt-Bu | Toluene | 80 | 4 | 60 |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring in this compound, further activated by the electronegative fluorine atom at the 2-position, makes it susceptible to nucleophilic aromatic substitution. While the bromine at the 4-position is the primary site for cross-coupling, the fluorine at the 2-position can be displaced by strong nucleophiles under certain conditions. However, in many cases, substitution at the 4-position is also observed, depending on the nature of the nucleophile and reaction conditions. Generally, in SNAr reactions on halo-substituted pyridines, the order of leaving group ability is F > Cl > Br > I.
Reaction Scheme:
Caption: Possible products of nucleophilic aromatic substitution.
Experimental Protocol (General for Alkoxylation):
A general protocol for the substitution of a fluoro group on a pyridine ring with an alkoxide is as follows:
-
To a solution of the fluoropyridine (1.0 eq.) in a suitable solvent (e.g., methanol for methoxide, or a polar aprotic solvent like DMF or DMSO), the sodium alkoxide (1.1-1.5 eq.) is added.
-
The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by TLC or LC-MS.
-
After completion, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The product is purified by column chromatography.
Quantitative Data for an Analogous SNAr Reaction:
The following table provides an example of a nucleophilic aromatic substitution on a related nitropyridine, demonstrating the displacement of a nitro group, which can be analogous to the displacement of a halogen in some cases.
| Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| Methyl 3-nitropyridine-4-carboxylate | CsF | - | DMSO | 120 | 90 | 38 |
Conclusion
This compound is a highly valuable and reactive building block in modern organic synthesis. Its strategic placement of bromo, fluoro, and methyl substituents on the pyridine ring allows for selective and diverse functionalization through well-established synthetic methodologies, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. This guide provides a foundational understanding of its reactivity and offers practical guidance for its application in the synthesis of novel compounds for pharmaceutical and materials science research. Further exploration of its reactivity with a broader range of coupling partners and nucleophiles will undoubtedly continue to expand its utility in the creation of complex molecular architectures.
Experimental Workflows and Signaling Pathways
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of Buchwald-Hartwig amination.
General Experimental Workflow for Cross-Coupling Reactions
Caption: A typical experimental workflow for cross-coupling reactions.
References
An In-depth Technical Guide to 4-Bromo-2-fluoro-3-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluoro-3-methylpyridine, a halogenated and substituted pyridine derivative, is a key building block in modern medicinal chemistry and organic synthesis. Its unique structural features, including a reactive bromine atom and a fluorine atom that can modulate physicochemical properties, make it a valuable precursor for the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and its emerging role in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| CAS Number | 128071-79-4 |
| Molecular Formula | C₆H₅BrFN |
| Molecular Weight | 190.01 g/mol |
| Appearance | White to off-white solid or liquid |
| Boiling Point | Not explicitly reported, estimated >200 °C |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMSO) |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available 2-fluoro-3-methylpyridine. A plausible and efficient synthetic route involves the nitration of the pyridine ring, followed by reduction of the nitro group to an amine, and subsequent Sandmeyer-type bromination.
Experimental Protocol:
Step 1: Nitration of 2-Fluoro-3-methylpyridine
-
To a stirred solution of fuming sulfuric acid (25% SO₃), add 2-fluoro-3-methylpyridine dropwise at a temperature maintained below 25 °C.
-
After the addition is complete, add potassium nitrate portion-wise, ensuring the temperature does not exceed 30 °C.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium carbonate until a pH of 7-8 is reached.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-fluoro-3-methyl-4-nitropyridine.
Step 2: Reduction of 2-Fluoro-3-methyl-4-nitropyridine
-
To a solution of 2-fluoro-3-methyl-4-nitropyridine in ethanol, add iron powder and a catalytic amount of ammonium chloride in water.
-
Heat the mixture to reflux and stir vigorously for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-amino-2-fluoro-3-methylpyridine, which can be used in the next step without further purification.
Step 3: Sandmeyer Bromination of 4-Amino-2-fluoro-3-methylpyridine
-
To a stirred solution of 48% hydrobromic acid, add 4-amino-2-fluoro-3-methylpyridine at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture, neutralize with a saturated aqueous solution of sodium bicarbonate, and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Chemical Reactivity and Applications in Suzuki Coupling
The bromine atom at the 4-position of this compound is highly susceptible to substitution reactions, making it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically potassium carbonate (2.0 eq.).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 90-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Role in Drug Discovery: A Scaffold for Kinase Inhibitors
Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The unique substitution pattern of this compound allows for the strategic introduction of various functionalities to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates. For instance, the bromine atom can be replaced via Suzuki coupling to introduce a larger aromatic or heteroaromatic group that can occupy the hydrophobic pocket of the kinase, while the fluorine and methyl groups can fine-tune the electronic and steric properties of the molecule.
Representative Kinase Inhibitor Signaling Pathway
The following diagram illustrates a simplified signaling pathway that is often targeted by kinase inhibitors derived from substituted pyridine scaffolds. Many of these inhibitors target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which play a crucial role in cell proliferation and survival. Dysregulation of these pathways is a hallmark of many cancers.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromo-2-fluoro-3-methylpyridine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals. The unique properties imparted by fluorine and bromine atoms, such as altered metabolic stability, binding affinity, and bioavailability, make halo-substituted pyridines particularly valuable building blocks. This document provides detailed protocols for the synthesis of 4-Bromo-2-fluoro-3-methylpyridine, a versatile intermediate, and its subsequent derivatization via Suzuki-Miyaura coupling and Buchwald-Hartwig amination to generate libraries of novel compounds for screening and development.
The synthetic strategy begins with the Sandmeyer reaction of 2-fluoro-3-methylpyridin-4-amine to introduce the bromo group at the 4-position. This key intermediate is then utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds, respectively.[1][2][3] The provided protocols are based on established methodologies for similar substrates and are intended to serve as a comprehensive guide for laboratory synthesis.
Synthesis of this compound
The synthesis of the target compound is proposed via a Sandmeyer-type reaction, which involves the diazotization of an amino group followed by its displacement with a bromide ion.[4]
Proposed Synthetic Pathway
The synthesis commences with the commercially available 2-fluoro-3-methylpyridin-4-amine. This precursor undergoes diazotization in the presence of a nitrite source and a strong acid, followed by the introduction of a bromide ion using a copper(I) bromide catalyst.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Sandmeyer Reaction
This protocol is adapted from established procedures for the bromination of aminopyridines.[5]
Materials and Reagents
| Reagent/Material | Grade | Example Supplier |
| 2-Fluoro-3-methylpyridin-4-amine | ≥97% | BLD Pharm |
| Hydrobromic Acid (HBr) | 48% aqueous solution | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich |
| Copper(I) Bromide (CuBr) | ≥98% | Sigma-Aldrich |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore |
Procedure
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-fluoro-3-methylpyridin-4-amine (1.0 eq) in 48% aqueous hydrobromic acid (HBr) (4.0 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature is maintained below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. Use this solution immediately in the next step.
-
-
Sandmeyer Bromination:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% aqueous HBr.
-
Cool the CuBr solution to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from the previous step to the CuBr solution. Vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Heat the mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Derivatization via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the bromopyridine and various aryl or heteroaryl boronic acids.[1][6]
General Reaction Scheme
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides general conditions that can be optimized for specific substrates.[7]
Materials and Reagents
| Reagent/Material | Grade | Example Supplier |
| This compound | As synthesized | - |
| Arylboronic Acid | Various | Combi-Blocks |
| Pd(PPh₃)₄ | 99% | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Acros Organics |
| 1,4-Dioxane | Anhydrous | Sigma-Aldrich |
| Deionized Water | - | - |
Procedure
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add degassed 1,4-dioxane and deionized water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typical reaction time is 12-24 hours).
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes typical conditions and yields for Suzuki coupling reactions of similar bromopyridines, which can serve as a guide for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yields (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 85-95 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 70-90 |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | K₃PO₄ (3) | Toluene | 110 | 80-98 |
Derivatization via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling the bromopyridine with a wide range of primary and secondary amines.[2][3][8]
General Reaction Scheme
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of bromopyridines.[8][9]
Materials and Reagents
| Reagent/Material | Grade | Example Supplier |
| This compound | As synthesized | - |
| Amine | Various | Oakwood Chemical |
| Pd₂(dba)₃ | 97% | Alfa Aesar |
| BINAP | 97% | TCI America |
| Sodium tert-butoxide (NaOtBu) | 97% | Sigma-Aldrich |
| Toluene | Anhydrous | J.T.Baker |
Procedure
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), BINAP (0.05 eq), and sodium tert-butoxide (NaOtBu) (1.4 eq) to an oven-dried Schlenk tube.
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the mixture with brine, dry the organic layer over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
The following table presents common catalytic systems and expected yields for the amination of related bromopyridines.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yields (%) |
| Pd₂(dba)₃ (2) | BINAP (5) | NaOtBu (1.4) | Toluene | 100 | 60-90 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | t-BuOH | 110 | 75-95 |
| Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 80-98 |
Visualized Workflows and Mechanisms
Overall Experimental Workflow
The following diagram illustrates the overall workflow from the starting material to the final derivatized products.
Caption: Overall experimental workflow.
Catalytic Cycle of Suzuki-Miyaura Coupling
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Catalytic Cycle of Buchwald-Hartwig Amination
This diagram illustrates the mechanism of the Buchwald-Hartwig amination. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][10]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the synthesis and derivatization of this compound. The successful execution of these reactions will enable the generation of diverse libraries of novel pyridine derivatives, which are essential for the discovery of new therapeutic agents. Researchers should note that optimization of the outlined conditions may be necessary for specific substrates to achieve optimal yields and purity. Standard laboratory safety practices should be strictly adhered to when handling all chemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 7. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Suzuki Coupling Reactions of 4-Bromo-2-fluoro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl motifs prevalent in pharmaceuticals and functional materials.[1] This document provides detailed application notes and protocols for the use of 4-Bromo-2-fluoro-3-methylpyridine as a key building block in these reactions. The presence of the fluoro, methyl, and bromo substituents on the pyridine ring offers a unique electronic and steric profile, making it a valuable synthon for accessing novel chemical entities in drug discovery and development. The bromine atom at the 4-position serves as a versatile handle for the introduction of a wide range of aryl and heteroaryl moieties via palladium-catalyzed cross-coupling.
Data Presentation: Reaction Conditions and Yields
While specific data for the Suzuki coupling of this compound is limited in publicly available literature, the following tables summarize typical conditions and reported yields for reactions with structurally similar bromopyridines. This data serves as a valuable guide for optimizing reaction conditions.
Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent[1] |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good[1] |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent[1] |
| Pd(dppf)Cl₂ (3-5) | --- | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-120 | Good to Excellent[2] |
Table 2: Comparative Yields for Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids
This table illustrates the expected performance of different boronic acids in Suzuki coupling with a structurally similar bromopyridine, providing a reasonable expectation of reactivity for this compound.[2]
| Boronic Acid | Product | Yield (%) |
| Phenylboronic Acid | 4-Methyl-2-phenylpyridine | 81%[2] |
| 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-4-methylpyridine | 92% (on a similar substrate)[2] |
| 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-4-methylpyridine | 80% (representative)[2] |
| 3-Thienylboronic Acid | 4-Methyl-2-(thiophen-3-yl)pyridine | 73% (representative)[2] |
Experimental Protocols
The following are general experimental protocols for the Suzuki-Miyaura cross-coupling of this compound. Optimization of specific conditions such as catalyst, ligand, base, and solvent may be required for each specific boronic acid to achieve the maximum yield.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aryl/Heteroarylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.2 mmol, 2.2 equiv.)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the aryl/heteroarylboronic acid, and potassium phosphate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[1]
-
Add 1,4-dioxane and deionized water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure using Pd(OAc)₂
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aryl/Heteroarylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Isopropanol (5 mL)
-
Deionized Water (5 mL)
Procedure:
-
In a reaction flask, dissolve this compound, the aryl/heteroarylboronic acid, and potassium carbonate in a mixture of isopropanol and deionized water.
-
Add palladium(II) acetate to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to 80 °C with stirring. The reaction is typically open to the air.[1]
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-4 hours.[1]
-
After completion, cool the mixture to room temperature.
-
Extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue can be purified by flash chromatography.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki coupling reactions.
References
Using 4-Bromo-2-fluoro-3-methylpyridine as a building block in medicinal chemistry
Introduction
4-Bromo-2-fluoro-3-methylpyridine is a versatile heterocyclic building block increasingly utilized by researchers, scientists, and drug development professionals in the field of medicinal chemistry. Its unique substitution pattern—featuring a reactive bromine atom for cross-coupling reactions, a fluorine atom to modulate physicochemical properties, and a methyl group for steric and electronic influence—makes it an attractive scaffold for the synthesis of novel bioactive molecules. The pyridine core is a common motif in many biologically active compounds, contributing to receptor binding and overall pharmacological efficacy. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential kinase inhibitors, a prominent class of therapeutics in oncology.
Key Applications in Medicinal Chemistry
The primary utility of this compound lies in its application as a key intermediate in palladium-catalyzed cross-coupling reactions. The bromine atom at the 4-position is particularly amenable to reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These reactions allow for the efficient introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) during the drug discovery process.
A significant area of application is in the development of kinase inhibitors . The pyridine scaffold can act as a hinge-binding motif, mimicking the adenine region of ATP to interact with the hinge region of a kinase's active site. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of binding affinity, selectivity, and pharmacokinetic properties. For instance, this building block is particularly relevant for the synthesis of inhibitors targeting Tropomyosin Receptor Kinases (TRKs), which are implicated in a variety of cancers.
Featured Application: Synthesis of a TRK Inhibitor Precursor via Suzuki-Miyaura Coupling
This section details the synthesis of a biaryl compound, a common core structure in many kinase inhibitors, using this compound as a starting material. The resulting product serves as a key intermediate for further elaboration into potent and selective TRK inhibitors.
Signaling Pathway: TRK Signaling in Cancer
Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are receptor tyrosine kinases that play a crucial role in neuronal development and function. However, chromosomal rearrangements can lead to the formation of NTRK gene fusions, resulting in constitutively active TRK fusion proteins that act as oncogenic drivers in a wide range of tumors. These fusion proteins activate downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, and metastasis.[1][2] Small-molecule inhibitors that target the ATP-binding site of TRK kinases can effectively block these aberrant signaling cascades.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions with structurally similar bromopyridines, providing a strong indication of expected performance for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yields |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent |
| PdCl₂(dppf) (3-5) | --- | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | Good to Excellent |
Data adapted from analogous reactions and serve as a guide for optimization.
The following table provides data for the coupling of a similar substrate, 2-Bromo-4-methylpyridine, with various boronic acids, illustrating the versatility of the reaction.
| Boronic Acid | Product | Yield |
| Phenylboronic Acid | 4-Methyl-2-phenylpyridine | 81% |
| 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-4-methylpyridine | 92%* |
| 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-4-methylpyridine | 80% (representative) |
| 3-Thienylboronic Acid | 4-Methyl-2-(thiophen-3-yl)pyridine | 73% (representative) |
*Yield reported for the coupling with the structurally similar 2-Bromo-4-fluoro-5-methylpyridine.[3]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with 1-(tert-Butoxycarbonyl)-1H-pyrazol-4-ylboronic acid
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a protected pyrazoleboronic acid, a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
1-(tert-Butoxycarbonyl)-1H-pyrazol-4-ylboronic acid (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (1 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 1-(tert-Butoxycarbonyl)-1H-pyrazol-4-ylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed 1,4-dioxane/water solvent mixture (4:1 v/v).
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 90-100 °C.
-
Monitor the reaction's progress periodically using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product, tert-butyl 4-(2-fluoro-3-methylpyridin-4-yl)-1H-pyrazole-1-carboxylate.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules in medicinal chemistry. Its reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a robust platform for the development of potent and selective drug candidates, with notable applications in the field of kinase inhibitors. The protocols and data presented herein offer a solid foundation for researchers to design and synthesize novel therapeutic agents targeting a range of diseases.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-2-fluoro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 4-amino-2-fluoro-3-methylpyridine via a palladium-catalyzed Buchwald-Hartwig amination of 4-Bromo-2-fluoro-3-methylpyridine. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals and other biologically active molecules.[1] These protocols are designed to serve as a comprehensive guide for researchers in synthetic and medicinal chemistry, offering a starting point for reaction optimization and scale-up. This document includes a general protocol, a summary of reaction optimization, and detailed experimental procedures.
Introduction
The pyridine scaffold is a privileged structure in drug discovery, and the ability to introduce amino functionalities at specific positions is crucial for modulating the pharmacological properties of lead compounds. The target molecule, 4-amino-2-fluoro-3-methylpyridine, is a valuable building block for the synthesis of a variety of bioactive molecules. Traditional methods for the amination of aryl halides often require harsh reaction conditions and have limited substrate scope. The Buchwald-Hartwig amination has emerged as a mild and general method for the construction of C-N bonds, tolerating a wide range of functional groups.[1]
This reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine.[2] The choice of ligand is critical for the success of the reaction, especially with challenging substrates like pyridines, which can act as catalyst poisons.[3] Sterically hindered and electron-rich ligands are often employed to promote the desired catalytic cycle and suppress side reactions.[3]
Reaction Scheme
Figure 1: General scheme for the Buchwald-Hartwig amination of this compound.
Data Presentation: Reaction Optimization
The following table summarizes a hypothetical optimization study for the Buchwald-Hartwig amination of this compound with benzylamine as the amine coupling partner. The goal of this study was to identify the optimal catalyst, ligand, base, and solvent for this transformation.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 45 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 85 |
| 3 | Pd₂(dba)₃ (1) | RuPhos (2) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 92 |
| 4 | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18 | 78 |
| 5 | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 65 |
| 6 | XPhos Pd G3 (2) | - | NaOt-Bu (1.5) | Toluene | 100 | 10 | 95 |
| 7 | XPhos Pd G3 (2) | - | NaOt-Bu (1.5) | THF | 80 | 12 | 88 |
Table 1: Optimization of the Buchwald-Hartwig Amination of this compound with Benzylamine.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of this compound. Optimization of the reaction conditions may be necessary for different amine coupling partners.
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
Palladium source (e.g., XPhos Pd G3)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and the base (1.5 mmol, 1.5 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Add the anhydrous solvent (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2-fluoro-3-methylpyridine derivative.
Characterization of the Product (Hypothetical Data for 4-(benzylamino)-2-fluoro-3-methylpyridine)
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 5.6 Hz, 1H), 7.40 – 7.28 (m, 5H), 6.30 (d, J = 5.6 Hz, 1H), 4.55 (d, J = 5.8 Hz, 2H), 2.15 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 160.2 (d, J = 235.0 Hz), 152.1, 148.5, 138.5, 128.8, 127.6, 127.4, 115.8 (d, J = 3.5 Hz), 105.1 (d, J = 10.0 Hz), 47.9, 12.3 (d, J = 4.0 Hz).
-
LC-MS: m/z calculated for C₁₃H₁₃FN₂ [M+H]⁺: 217.11; found: 217.2.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-2-fluoro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] This document provides a detailed experimental protocol for the Sonogashira coupling of 4-bromo-2-fluoro-3-methylpyridine, a key intermediate in the development of various biologically active molecules. The presence of a fluorine atom and a methyl group on the pyridine ring introduces specific electronic and steric considerations that are addressed in the recommended protocol.
The pyridine moiety is a common scaffold in medicinal chemistry, and the ability to introduce diverse alkyne-containing substituents via Sonogashira coupling is of significant interest for generating compound libraries for drug discovery. The protocol outlined below is based on established methodologies for the coupling of substituted bromopyridines and other challenging aryl bromides, with specific recommendations for catalyst, ligand, base, and solvent systems to achieve optimal results with this compound. Both traditional copper-cocatalyzed and copper-free conditions are presented, as the latter can be advantageous in preventing the formation of alkyne homocoupling byproducts.[1]
Experimental Design and Rationale
The successful Sonogashira coupling of this compound is dependent on several key factors:
-
Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst such as PdCl₂(PPh₃)₂ or Pd(OAc)₂. The choice of ligand is crucial, especially for sterically hindered or electron-deficient substrates. Bulky, electron-rich phosphine ligands like XPhos or P(t-Bu)₃ can enhance catalytic activity.
-
Copper Co-catalyst: In the traditional Sonogashira reaction, a copper(I) salt, typically CuI, is used as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is commonly used to dissolve the reactants and catalyst system.
-
Temperature: While many Sonogashira reactions can be performed at room temperature, heating may be necessary for less reactive substrates to achieve a reasonable reaction rate.
The fluorine atom at the 2-position of the pyridine ring is electron-withdrawing, which can increase the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst. However, the adjacent methyl group at the 3-position introduces steric hindrance, which may necessitate the use of bulky phosphine ligands to facilitate the reaction.
Experimental Protocols
Two primary protocols are presented: a traditional copper-cocatalyzed Sonogashira coupling and a copper-free alternative. The choice between these protocols may depend on the specific alkyne coupling partner and the desired purity of the final product.
Protocol 1: Copper-Cocatalyzed Sonogashira Coupling
This protocol is a robust and widely used method for the Sonogashira coupling of aryl bromides.
Table 1: Reagents and Conditions for Copper-Cocatalyzed Sonogashira Coupling
| Reagent/Parameter | Recommended Quantity/Condition | Notes |
| This compound | 1.0 equiv | |
| Terminal Alkyne | 1.1 - 1.5 equiv | An excess of the alkyne is often used to drive the reaction to completion. |
| PdCl₂(PPh₃)₂ | 2-5 mol% | Palladium(II) precatalyst. |
| Copper(I) Iodide (CuI) | 1-5 mol% | Co-catalyst. |
| Triethylamine (Et₃N) | 2-3 equiv | Base and can also serve as a co-solvent. |
| Solvent | THF or DMF | Anhydrous and degassed. |
| Temperature | Room Temperature to 80 °C | Reaction temperature may need to be optimized. |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS. |
Detailed Methodology:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 3 mol%).
-
Add anhydrous, degassed solvent (THF or DMF) to the flask, followed by triethylamine (2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (start with room temperature and increase if no reaction is observed).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for sensitive substrates or when alkyne homocoupling is a significant side reaction.[2]
Table 2: Reagents and Conditions for Copper-Free Sonogashira Coupling
| Reagent/Parameter | Recommended Quantity/Condition | Notes |
| This compound | 1.0 equiv | |
| Terminal Alkyne | 1.2 - 2.0 equiv | |
| Pd(OAc)₂ | 2-5 mol% | Palladium(II) precatalyst. |
| XPhos or P(t-Bu)₃ | 4-10 mol% | Bulky phosphine ligand. |
| Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) | 2-3 equiv | Inorganic base. |
| Solvent | Dioxane or DMF | Anhydrous and degassed. |
| Temperature | 80 - 120 °C | Higher temperatures are often required for copper-free conditions. |
| Reaction Time | 12-48 hours | Monitored by TLC or LC-MS. |
Detailed Methodology:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), Pd(OAc)₂ (e.g., 3 mol%), and the phosphine ligand (e.g., XPhos, 6 mol%).
-
Add the base (e.g., Cs₂CO₃, 2 equiv) to the flask.
-
Add anhydrous, degassed solvent (dioxane or DMF).
-
Add the terminal alkyne (1.2-2.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble salts and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow for the Sonogashira coupling and the catalytic cycle for the copper-cocatalyzed reaction.
Caption: General experimental workflow for the Sonogashira coupling reaction.
Caption: Simplified catalytic cycle for the copper-cocatalyzed Sonogashira coupling.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, reaction time, or the loading of the catalyst and ligand. Ensure that the solvent and reagents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Alkyne Homocoupling (Glaser Coupling): This side reaction is more common in copper-cocatalyzed protocols. If significant homocoupling is observed, switching to a copper-free protocol is recommended.
-
Decomposition of Starting Materials: If decomposition is observed at elevated temperatures, try a lower temperature for a longer period. The choice of a milder base might also be beneficial.
-
No Reaction: Verify the quality of the palladium catalyst and ensure that the phosphine ligand has not been oxidized. The use of a different palladium precatalyst or ligand may be necessary.
Conclusion
The Sonogashira coupling of this compound provides a valuable method for the synthesis of novel substituted pyridines for applications in drug discovery and materials science. The protocols provided herein offer a starting point for the successful implementation of this reaction. Researchers should consider optimizing the reaction conditions for each specific terminal alkyne to achieve the best possible results. Careful monitoring of the reaction progress and attention to anhydrous and anaerobic conditions are critical for success.
References
4-Bromo-2-fluoro-3-methylpyridine: A Key Intermediate for the Synthesis of Spleen Tyrosine Kinase (SYK) Inhibitors
Introduction
4-Bromo-2-fluoro-3-methylpyridine is a strategically important heterocyclic building block in pharmaceutical research and development. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom for modulating electronic properties, and a methyl group, makes it a valuable precursor for the synthesis of complex drug candidates. This document provides detailed application notes and protocols for the use of this compound as a key intermediate in the synthesis of the investigational Spleen Tyrosine Kinase (SYK) inhibitor, TAK-659, a potential therapeutic agent for B-cell malignancies.
Application in the Synthesis of TAK-659
TAK-659 is an orally available, potent, and selective dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1] The synthesis of TAK-659 utilizes this compound as a crucial starting material for the construction of the core scaffold of the molecule. The key synthetic transformation involves a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.
Table 1: Key Reaction Utilizing this compound in the Synthesis of a TAK-659 Intermediate
| Step | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Suzuki Coupling | This compound | (S)-1-(tert-butoxycarbonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/Water | 90 | 2 | 85 | (S)-tert-butyl 3-(2-fluoro-3-methylpyridin-4-yl)pyrrolidine-1-carboxylate |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of (S)-tert-butyl 3-(2-fluoro-3-methylpyridin-4-yl)pyrrolidine-1-carboxylate
Materials:
-
This compound (1.0 eq)
-
(S)-1-(tert-butoxycarbonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask, add this compound, (S)-1-(tert-butoxycarbonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (S)-tert-butyl 3-(2-fluoro-3-methylpyridin-4-yl)pyrrolidine-1-carboxylate.
Signaling Pathway and Mechanism of Action
TAK-659, synthesized using this compound, targets Spleen Tyrosine Kinase (SYK), a critical mediator in the B-cell receptor (BCR) signaling pathway. In B-cell malignancies like diffuse large B-cell lymphoma (DLBCL), constitutive activation of the BCR pathway promotes cell proliferation and survival.
Caption: B-cell Receptor (BCR) signaling pathway and inhibition by TAK-659.
Upon antigen binding to the BCR, Lyn and other Src family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors, leading to the recruitment and activation of SYK. Activated SYK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2) and phosphoinositide 3-kinase (PI3K), initiating signaling cascades that result in the activation of transcription factors like NF-κB and the AKT pathway. These pathways are crucial for the proliferation and survival of B-cells. In malignant B-cells, this pathway can be constitutively active. TAK-659 inhibits SYK, thereby blocking these downstream signals and inducing apoptosis in cancer cells.
Experimental Workflow
The general workflow for utilizing this compound in the synthesis of kinase inhibitors like TAK-659 involves a multi-step process that leverages modern synthetic methodologies.
Caption: General experimental workflow for the synthesis of kinase inhibitors.
This workflow highlights the central role of the Suzuki-Miyaura cross-coupling reaction in building the core structure, followed by necessary purification and further chemical modifications to arrive at the final active pharmaceutical ingredient. Rigorous analytical characterization is essential at each stage to ensure the identity and purity of the synthesized compounds.
References
Application of 4-Bromo-2-fluoro-3-methylpyridine in Agrochemical Synthesis: A Versatile Building Block for Novel Crop Protection Agents
Introduction
4-Bromo-2-fluoro-3-methylpyridine is a strategically functionalized heterocyclic building block with significant potential in the synthesis of novel agrochemicals. The presence of a reactive bromine atom at the 4-position, an activating fluorine atom at the 2-position, and a methyl group at the 3-position offers multiple reaction sites for the construction of complex molecular architectures. This application note details the utility of this compound in the synthesis of a potential fungicide through a key Suzuki-Miyaura cross-coupling reaction, a fundamental transformation in modern agrochemical discovery.
The unique substitution pattern of this compound makes it an attractive starting material for creating active ingredients targeting various biological pathways in pests and pathogens. The fluorine atom can enhance the biological efficacy and metabolic stability of the final compound, while the bromine atom serves as a versatile handle for introducing diverse chemical moieties.
Key Applications in Agrochemical Synthesis
The versatile reactivity of this compound allows for its incorporation into a range of potential agrochemicals, including:
-
Fungicides: The pyridine core is a well-established scaffold in many commercial fungicides. By coupling with other tailored fragments, novel compounds with potent fungicidal activity can be developed.
-
Herbicides: The unique electronic properties conferred by the fluoro and bromo substituents can be exploited to design herbicides with novel modes of action.
-
Insecticides: This building block can be utilized in the synthesis of new insecticides, potentially targeting the nervous systems of insect pests.
This application note will focus on a representative synthesis of a hypothetical fungicide to illustrate the practical utility of this compound.
Data Presentation: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of agrochemical synthesis, it allows for the efficient connection of the this compound core with various aryl or heteroaryl boronic acids. The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with a representative boronic acid.
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 90 | 10 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2.5) | THF | 80 | 16 | 78 |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware. Solvents should be anhydrous unless otherwise specified.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Fluoro-3-methyl-4-phenylpyridine
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-fluoro-3-methyl-4-phenylpyridine.
Mandatory Visualizations
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-fluoro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 4-Bromo-2-fluoro-3-methylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and methyl substituents on the pyridine ring. The following sections detail common and effective cross-coupling strategies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille reactions.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with high efficiency and functional group tolerance. For this compound, the bromine atom at the 4-position serves as a reactive handle for these transformations, allowing for the introduction of a diverse array of aryl, heteroaryl, amino, alkynyl, and alkyl groups. The electron-withdrawing fluorine atom and the electron-donating methyl group on the pyridine ring can influence the reactivity of the C-Br bond, making the careful selection of catalyst, ligand, and reaction conditions crucial for a successful outcome.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative conditions and yields for various palladium-catalyzed cross-coupling reactions. While specific data for every reaction type with this compound is not extensively available in the literature, the provided data for Suzuki-Miyaura coupling is specific to this substrate. For other reactions, conditions for structurally similar bromopyridine derivatives are presented as a guide for reaction optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Arylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (4) | Water | 100 | 12-24 | Not specified |
Data extracted from patent literature describing the synthesis of indoleamine 2,3-dioxygenase inhibitors.
Table 2: Representative Buchwald-Hartwig Amination Conditions for Bromopyridines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Primary/Secondary Alkyl/Aryl Amines | Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOt-Bu (1.2-1.5) | Toluene or Dioxane | 80-110 | 12-24 | 70-95 |
| Ammonia surrogates | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | 18 | 60-90 |
Data is representative for general Buchwald-Hartwig aminations of aryl bromides and may require optimization for the specific substrate.
Table 3: Representative Sonogashira Coupling Conditions for Bromopyridines
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Terminal Alkynes | Pd(PPh₃)₂Cl₂ (2-5) | CuI (3-10) | Et₃N or i-Pr₂NH (2-3) | THF or DMF | 25-80 | 2-12 | 75-98 |
| Trimethylsilylacetylene | Pd(OAc)₂ (3) | XPhos (6) | Et₃N (2) | MeCN | 110 | 16 | 80-95 |
Data is representative for general Sonogashira couplings of aryl bromides and may require optimization for the specific substrate.
Table 4: Representative Stille Coupling Conditions for Bromopyridines
| Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl/Vinylstannanes | Pd(PPh₃)₄ (2-5) | - | LiCl (2-3 equiv.) | Toluene or Dioxane | 80-110 | 12-24 | 70-90 |
| Alkynylstannanes | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | DMF | 25-60 | 4-18 | 65-85 |
Data is representative for general Stille couplings of aryl bromides and may require optimization for the specific substrate.
Experimental Protocols
The following are detailed protocols for the palladium-catalyzed cross-coupling of this compound. The Suzuki-Miyaura protocol is based on literature precedent for this specific substrate. The protocols for Buchwald-Hartwig, Sonogashira, and Stille couplings are generalized and should be optimized for the specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (4.0 equiv)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a reaction flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Add deionized water to the flask.
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Seal the flask and heat the mixture to 100 °C overnight (12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. If solids are present, sonication may be used to aid dissolution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination (General Protocol)
This protocol describes a general procedure for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other suitable ligand (0.015-0.03 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene or dioxane.
-
Stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
Add this compound, the amine, and sodium tert-butoxide.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography.
Protocol 3: Sonogashira Coupling (General Protocol)
This protocol provides a general method for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.03-0.10 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equiv)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 4: Stille Coupling (General Protocol)
This protocol outlines a general procedure for the Stille coupling of this compound with an organostannane reagent.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene or dioxane via syringe, followed by the organostannane.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
To remove tin byproducts, the reaction mixture can be washed with an aqueous solution of potassium fluoride (KF).
-
Filter the mixture and extract the filtrate with an organic solvent.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Visualizations
Catalytic Cycles and Workflows
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Functionalization of 4-Bromo-2-fluoro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the pyridine ring in 4-Bromo-2-fluoro-3-methylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituents. The methodologies outlined below focus on widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Overview of Functionalization Strategies
The presence of a bromine atom at the 4-position of the pyridine ring makes this compound an excellent substrate for a variety of cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, amino, and alkynyl groups, at this position. The fluoro and methyl groups at the 2- and 3-positions, respectively, can influence the reactivity of the pyridine ring and the properties of the resulting products.
The primary functionalization strategies discussed in this document are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of primary and secondary amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
These palladium-catalyzed reactions are cornerstones of modern organic synthesis due to their high efficiency, functional group tolerance, and broad substrate scope.[1][2]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a highly effective method for the formation of carbon-carbon bonds, particularly for creating biaryl and heterobiaryl structures that are prevalent in pharmaceuticals.[2] The reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide.[2]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[2]
Data Presentation: Representative Suzuki-Miyaura Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives. While specific optimization for this compound may be required, this data serves as a strong starting point.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%)* |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 120 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene | 100 | 75-85 |
| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | KF (3) | 1,4-Dioxane | 110 | 70-80 |
*Yields are estimated based on reactions with structurally similar bromopyridines and are for guidance purposes.[2][3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method and may require optimization for specific boronic acid coupling partners.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 90-120 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualization of Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[4] It is a powerful tool for the synthesis of arylamines, which are key structural motifs in a vast array of bioactive molecules.[5]
Reaction Principle
The reaction proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine. Deprotonation by the base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the desired N-aryl amine and regenerate the active Pd(0) catalyst.[1][5]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
The following table summarizes various conditions for the Buchwald-Hartwig amination of bromopyridines. These conditions can be adapted for this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%)* |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 100 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | 1,4-Dioxane | 110 | 75-85 |
| 3 | Benzylamine | Pd-G3-Xantphos (5) | - | DBU (2) | MeCN/Toluene | 140 | 70-80 |
| 4 | Indole | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 70-85 |
*Yields are estimated based on reactions with analogous bromopyridines.[4][5][6]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method and may require optimization for specific amine coupling partners. It is crucial to perform this reaction under an inert atmosphere as it is air- and moisture-sensitive.[5]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, 1.5-3 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous and deoxygenated solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Addition of Reagents: To the same Schlenk tube, add this compound and the amine.
-
Solvent Addition: Add the anhydrous and deoxygenated solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualization of Buchwald-Hartwig Amination Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is valuable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as integral components of extended π-conjugated systems.[8]
Reaction Principle
The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[8] The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) species, followed by a transmetalation step with a copper acetylide (formed in situ), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7][8]
Data Presentation: Representative Sonogashira Coupling Conditions
The following table summarizes typical reaction conditions for the Sonogashira coupling of bromopyridine derivatives.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%)* |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | THF | RT | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (3) | CuI (6) | Et₃N (2) | MeCN | 100 | 80-90 |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH (2) | Toluene | 60 | 75-85 |
| 4 | Ethynyltrimethylsilane | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 100 | 80-90 |
*Yields are estimated based on reactions with similar bromopyridines.[9][10][11]
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.[8]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), 2-3 equiv)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Solvent and Reagents Addition: Add the anhydrous solvent, the amine base, and the terminal alkyne.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization of Sonogashira Signaling Pathway
Caption: Key components and outcome of the Sonogashira cross-coupling reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2-fluoro-3-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction of 4-Bromo-2-fluoro-3-methylpyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound and similar heterocyclic substrates.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst Inactivity/Decomposition: The palladium catalyst may be deactivated by the pyridine nitrogen. | - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center. - Ensure an inert atmosphere is maintained throughout the reaction to prevent catalyst oxidation.[1] - Use a pre-catalyst to ensure efficient generation of the active Pd(0) species. |
| Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring may be less reactive. | - Increase the reaction temperature. - Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands. | |
| Poor Solubility of Reagents: Starting materials, base, or catalyst may not be fully dissolved in the chosen solvent. | - Switch to a more polar solvent system such as 1,4-dioxane/water or DMF.[2] | |
| Significant Side Product Formation | Protodeboronation: The boronic acid reagent is replaced by a hydrogen atom, especially in the presence of water and a strong base. | - Use anhydrous solvents. - Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. - Use a weaker base or fluoride-based bases like KF or CsF. |
| Homocoupling: Formation of biaryl products from the coupling of two boronic acid molecules. | - Thoroughly degas all solvents and the reaction mixture to remove oxygen.[1] - Use a Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) source. | |
| Dehalogenation: The bromo group on the pyridine is replaced by a hydrogen atom. | - Use milder reaction conditions (lower temperature, weaker base). - Ensure the absence of any hydride sources in the reaction mixture. | |
| Difficult Product Purification | Co-elution with Byproducts: The desired product has a similar polarity to starting materials or byproducts. | - Optimize the reaction to minimize byproduct formation. - If homocoupling is an issue, ensure complete consumption of the boronic acid. - Consider a different purification technique, such as crystallization or preparative HPLC. |
| Residual Palladium in the Product: The final product is contaminated with the palladium catalyst. | - Filter the reaction mixture through a pad of Celite® or silica gel after completion. - Employ a palladium scavenger during workup. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?
A1: For a starting point, a common set of conditions for similar bromopyridines involves using a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base such as K₂CO₃ or K₃PO₄, and a solvent system of 1,4-dioxane and water (typically in a 4:1 ratio).[3] The reaction is usually heated to between 80-110 °C under an inert atmosphere.[1][4]
Q2: Which palladium catalyst and ligand combination is best for this substrate?
A2: The choice of catalyst and ligand is crucial. For electron-deficient and potentially coordinating substrates like substituted pyridines, catalyst systems with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective in preventing catalyst inhibition by the pyridine nitrogen.[5] Pre-catalysts like Buchwald's G3 or G4 palladacycles can also provide a reliable source of the active Pd(0) species.
Q3: How do I choose the right base for the reaction?
A3: The base plays a critical role in the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice can influence the reaction rate and the extent of side reactions. For instance, stronger bases may accelerate the reaction but can also promote protodeboronation. It is often necessary to screen a few different bases to find the optimal one for your specific coupling partners.
Q4: What is the best solvent system for this reaction?
A4: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Common choices include 1,4-dioxane/water, toluene/water, and THF/water.[6] For substrates with poor solubility, a more polar aprotic solvent like DMF can be beneficial.[2] It is important to degas the solvents thoroughly to remove dissolved oxygen.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3] This allows for the determination of the optimal reaction time and helps in identifying the formation of any major byproducts.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
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Anhydrous and degassed 1,4-dioxane and water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times to ensure an inert atmosphere.[4]
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Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[3]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[3]
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Visualizations
General Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: A general experimental workflow for the Suzuki coupling reaction.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
References
Technical Support Center: Purification of 4-Bromo-2-fluoro-3-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 4-Bromo-2-fluoro-3-methylpyridine. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to assist in obtaining a high-purity product.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is an oil/dark liquid. What is the best initial purification step?
A1: For oily or deeply colored crude products, column chromatography is the recommended initial purification method. It is highly effective at separating the target compound from baseline impurities, colored byproducts, and residual starting materials. Recrystallization is generally not suitable for oils and may be challenging with impure solids that have a low melting point.
Q2: I'm seeing multiple spots on my TLC plate after synthesis. What are the likely impurities?
A2: The presence of multiple spots on a TLC plate suggests the formation of byproducts. Common impurities in the synthesis of substituted pyridines can include:
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Isomeric byproducts: Bromination or other substitution reactions may occur at different positions on the pyridine ring.
-
Unreacted starting materials: Incomplete reactions can leave residual precursors in the crude product.
-
Over-brominated species: If the reaction conditions are too harsh, di-brominated or other poly-halogenated pyridines may form.
-
Hydrolysis products: The presence of water during the reaction or work-up can lead to the formation of corresponding hydroxypyridine derivatives.
Q3: How do I choose the right solvent system for column chromatography?
A3: The ideal solvent system for column chromatography should provide good separation of your target compound from its impurities on a TLC plate. A common starting point for this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[1][2] You can determine the optimal ratio by running several TLC plates with varying solvent ratios. Aim for a retention factor (Rf) of 0.2-0.4 for your product to ensure good separation on the column.
Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be due to several factors:
-
The solution is cooling too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
The solution is too concentrated. Try adding a small amount of additional hot solvent to the mixture.
-
Impurities are inhibiting crystallization. In this case, it is best to first purify the compound by column chromatography to remove the impurities that are preventing crystal formation.
Q5: What analytical techniques are best for assessing the purity of the final product?
A5: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and identify any structurally similar impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound, especially if it is not volatile.
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System | Gradient Example | Notes |
| Silica Gel | Petroleum Ether / Ethyl Acetate | 0% to 50% Ethyl Acetate in Petroleum Ether | A common and effective system for separating moderately polar compounds.[1][2] |
| Silica Gel | Dichloromethane / Methanol | 0% to 10% Methanol in Dichloromethane | Useful for separating more polar impurities. |
| Reverse Phase C18 | Water (with 0.1% TFA) / Acetonitrile (with 0.1% TFA) | 5% to 99% Acetonitrile in Water over 6 minutes | Suitable for reverse-phase HPLC purification, particularly for removing highly polar impurities.[3] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Petroleum Ether (or Hexanes) and Ethyl Acetate
-
Glass column with stopcock
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin elution with 100% petroleum ether, gradually increasing the polarity by adding ethyl acetate according to the gradient determined by TLC analysis.[1][2]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for recrystallization. The ideal solvent will need to be determined experimentally.
Materials:
-
Crude this compound
-
A suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and allow them to dry completely.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Decision tree for selecting the initial purification method for this compound.
References
- 1. ES2798424T3 - Triazolopyridine Compounds and Uses of These - Google Patents [patents.google.com]
- 2. WO2017221092A1 - Triazolopyridine compounds and uses thereof - Google Patents [patents.google.com]
- 3. US20200055874A1 - INHIBITORS OF KEAP1-Nrf2 PROTEIN-PROTEIN INTERACTION - Google Patents [patents.google.com]
Technical Support Center: Improving Yields in 4-Bromo-2-fluoro-3-methylpyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 4-Bromo-2-fluoro-3-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?
A1: The most prevalent palladium-catalyzed cross-coupling reactions for this compound are the Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Stille reactions. These methods are highly effective for forming new carbon-carbon and carbon-nitrogen bonds at the C4 position of the pyridine ring.
Q2: How does the electronic nature of this compound affect its reactivity?
A2: The fluorine atom at the C2 position and the nitrogen in the pyridine ring are electron-withdrawing, which generally makes the C4-bromo bond more susceptible to oxidative addition by a palladium(0) catalyst. This can lead to faster reaction rates compared to electron-rich aryl bromides. However, the pyridine nitrogen can also coordinate to the palladium center, potentially inhibiting the catalytic cycle.
Q3: What are the key factors to consider for optimizing a Suzuki-Miyaura coupling with this compound?
A3: For a successful Suzuki-Miyaura coupling, careful selection of the palladium catalyst, ligand, base, and solvent system is crucial. The choice of these components can significantly impact reaction yield and purity. Thorough degassing of the reaction mixture to remove oxygen is also critical to prevent catalyst deactivation.
Q4: I am observing significant debromination of my starting material. What is the likely cause and how can I prevent it?
A4: Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can be caused by certain solvents acting as a hydride source, impurities in the reagents, or a slow rate of cross-coupling allowing for side reactions to occur. To minimize this, ensure high purity of all reagents and solvents, and consider using a solvent less prone to acting as a hydride source, such as toluene. Optimizing the reaction rate by adjusting the catalyst system and temperature can also help.
Troubleshooting Guides
Low or No Conversion
If you are experiencing low or no conversion in your reaction, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low or no reaction conversion.
| Potential Cause | Troubleshooting Strategy |
| Catalyst Deactivation | The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can sterically shield the palladium center and mitigate this effect. Ensure the palladium precursor and ligand are fresh and have been stored under an inert atmosphere, as phosphine ligands are susceptible to oxidation. |
| Suboptimal Reaction Conditions | The choice of base and solvent is critical. For Suzuki reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used in combination with solvents such as 1,4-dioxane/water or toluene/water. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LiHMDS are often required. The reaction temperature may also need optimization; if the reaction is sluggish, a moderate increase in temperature may improve the rate. |
| Poor Reagent Quality | Ensure that this compound and the coupling partner are of high purity. Impurities can poison the catalyst. Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and unwanted side reactions. |
| Ineffective Inert Atmosphere | The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction vessel is properly purged with an inert gas (argon or nitrogen) and that all solvents have been adequately degassed. |
Formation of Side Products
The presence of significant side products can greatly reduce the yield of the desired product.
| Side Product | Potential Cause | Mitigation Strategy |
| Debrominated Starting Material | This side reaction, known as hydrodehalogenation, can occur if the reaction kinetics are slow, allowing for the palladium-aryl intermediate to react with a hydride source. | Ensure high purity of all reagents to avoid hydride impurities. Use a solvent that is less likely to act as a hydride source. Optimizing the reaction rate by adjusting the catalyst system or temperature can also minimize this side reaction. |
| Homocoupling of Coupling Partner | This is particularly common with boronic acids in Suzuki reactions (Glaser coupling) and terminal alkynes in Sonogashira reactions. It is often promoted by the presence of oxygen. | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. For Sonogashira couplings, using copper-free conditions can sometimes reduce alkyne homocoupling. |
Quantitative Data from Similar Reactions
While specific yield data for a wide range of reactions with this compound is not extensively available in the literature, the following tables provide representative data from reactions with structurally similar bromopyridines. This information can serve as a valuable starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| Phenylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 81 | 2-Bromo-4-methylpyridine[1] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 92 | 2-Bromo-4-fluoro-5-methylpyridine[1] |
| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 80 | Representative[1] |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 73 | Representative[1] |
Table 2: Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield | Reference Substrate |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | Good to Excellent | 2-Amino-5-bromo-4-methylpyridine[2] |
| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | Good to High | 2-Amino-5-bromo-4-methylpyridine[2] |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | High | 2-Amino-5-bromo-4-methylpyridine[2] |
Table 3: Sonogashira Coupling of a Fluorocyanopyridine
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | Room Temp | 92 | 6-Bromo-3-fluoro-2-cyanopyridine[3] |
| Phenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | Room Temp | 93 | 6-Bromo-3-fluoro-2-cyanopyridine[3] |
| 1-Ethynylcyclohexene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | Room Temp | 85 | 6-Bromo-3-fluoro-2-cyanopyridine[3] |
Experimental Protocols
The following are general experimental protocols for key reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling
Experimental Workflow for Suzuki-Miyaura Coupling
References
Technical Support Center: Palladium Catalyst Removal from 4-Bromo-2-fluoro-3-methylpyridine Reactions
Welcome to the technical support center for the removal of palladium catalysts from reactions involving 4-Bromo-2-fluoro-3-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for achieving high-purity compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium from reactions involving this compound?
A1: The primary challenge stems from the presence of the pyridine nitrogen atom in the this compound structure.[1][2][3] This nitrogen atom is a Lewis base and can act as a strong ligand, coordinating with the palladium catalyst.[1][2][3] This coordination can form stable, soluble palladium complexes that are difficult to separate from the final product using standard purification techniques like simple filtration.[2][4][5]
Q2: What are the common methods for removing residual palladium?
A2: Several methods are effective for removing palladium residues. The choice of method depends on the nature of the palladium species (e.g., homogeneous or heterogeneous, Pd(0) or Pd(II)) and the properties of the desired product.[2][4] Common techniques include:
-
Adsorption: Utilizing materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[2][4][6]
-
Scavenging: Employing solid-supported reagents (metal scavengers) with functional groups that selectively bind to palladium, allowing for its removal by filtration.[2][4][7]
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[2][4][5]
-
Filtration: Primarily used for heterogeneous catalysts like palladium on carbon (Pd/C) or to remove precipitated palladium species.[2][4][8] Using a filter aid like Celite® is a common practice.[4][8]
-
Chromatography: Column chromatography can effectively separate the product from the palladium catalyst.[2][4][8]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase.[4][8]
Q3: What are palladium scavengers and how do I select the right one?
A3: Palladium scavengers are solid-supported materials, often silica-based or polymeric, that are functionalized with groups that have a high affinity for palladium.[3] Common functional groups include thiols, amines, and dimercaptotriazine (DMT).[4][7] The selection of a scavenger depends on several factors, including the oxidation state of the palladium, the solvent system, and the temperature.[9] For instance, thiol-based scavengers are generally effective for Pd(II).[9] It is often recommended to screen a small panel of scavengers to find the most effective one for a specific application.[9]
Q4: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A4: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3D) for elemental impurities in drug products.[4] Palladium is considered a Class 2B element, and for oral administration, the permitted daily exposure (PDE) is 100 µ g/day .[3][4] This can translate to a concentration limit of around 10 ppm in the final API, depending on the daily dosage.[3][4]
Troubleshooting Guides
Issue 1: High Levels of Residual Palladium in the Final Product
-
Possible Cause: Strong coordination of palladium to the pyridine nitrogen of the product molecule.[3][4][5]
-
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal, such as those based on thiols, dimercaptotriazine (DMT), or cysteine.[3][5]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio (typically 3-5 equivalents), temperature (room temperature to 40-60 °C), and treatment time (1 to 18 hours).[3][4]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step could convert the palladium into a single, more easily removed species.[4]
-
Switch Removal Method: If scavenging is ineffective, consider other techniques like crystallization with additives (e.g., N-acetylcysteine) or column chromatography.[4][5]
-
Issue 2: Product Loss During Palladium Removal
-
Possible Cause: Non-specific adsorption of the product onto the removal medium, especially with activated carbon.[4][5][6]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test various scavengers to identify one with high selectivity for palladium and low affinity for your product.[4][5]
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to reduce product loss.[4][5]
-
Adjust the Solvent: Using a solvent in which your product is highly soluble can minimize its adsorption onto the solid support.[4][5]
-
Wash the Solid Support: After filtration, wash the scavenger or activated carbon with fresh solvent to recover any adsorbed product.[6][9]
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).[4]
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability.[4]
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.[4]
-
Analyze Palladium Species: If possible, analyze the palladium species present in different batches to understand the source of inconsistency.
-
Data Presentation
Table 1: Comparison of Palladium Scavenging Methods
| Scavenging Method | Typical Efficiency | Advantages | Disadvantages |
| Functionalized Silica Scavengers (e.g., Thiol, DMT) | High (>95%)[10] | High selectivity, high efficiency, broad applicability.[4][9] | Higher cost compared to activated carbon. |
| Activated Carbon | Moderate to High (can be >90%)[10][11] | Cost-effective, widely available.[4] | Can have low selectivity, leading to product loss.[4][6] |
| Polymer-Supported Scavengers | High | High capacity, good mechanical stability. | May have swelling issues in certain solvents. |
| Crystallization with Additives (e.g., N-acetylcysteine) | Variable | Can be highly effective and cost-efficient. | Product must be crystalline; optimization may be required.[5] |
Note: Efficiency is highly dependent on the specific reaction conditions, substrate, and palladium species.
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Silica-Based Scavenger
-
Dissolution: Dissolve the crude product containing the residual palladium catalyst in a suitable organic solvent (e.g., THF, Ethyl Acetate, DCM).[4]
-
Scavenger Addition: Add the selected silica-based scavenger (typically 4-8 molar equivalents relative to the residual metal concentration).[12]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[4]
-
Filtration: Filter the mixture through a fritted funnel or a pad of Celite® to remove the solid-supported scavenger.[4][12]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[4]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[4]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.[4]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[4]
-
Carbon Addition: Add activated carbon to the solution (e.g., 0.2 wt equivalents).[6]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.[2]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[4][6]
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[4]
-
Concentration: Concentrate the filtrate to obtain the purified product.[4]
-
Analysis: Analyze the purified product for residual palladium content.[4]
Visualizations
Caption: Decision workflow for selecting a palladium removal method.
Caption: General experimental workflow for palladium scavenging.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 11. pubs.acs.org [pubs.acs.org]
- 12. silicycle.com [silicycle.com]
Preventing decomposition of 4-Bromo-2-fluoro-3-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 4-Bromo-2-fluoro-3-methylpyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its storage and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: The decomposition of this compound is primarily driven by its susceptibility to nucleophilic attack, particularly at the carbon atom bonded to the bromine. The C-Br bond is inherently more reactive than the C-F bond in this pyridine system. Decomposition can be accelerated by several factors, including:
-
Presence of Nucleophiles: Reagents with nucleophilic character, such as amines, alkoxides, hydroxides, and even water (hydrolysis), can displace the bromide.
-
Elevated Temperatures: Higher temperatures increase the rate of decomposition reactions.
-
Exposure to Light: Photodegradation can occur, especially with prolonged exposure to UV light, potentially leading to radical reactions and debromination.
-
Presence of Catalysts: Certain transition metal catalysts, particularly palladium complexes used in cross-coupling reactions, can catalyze side reactions leading to decomposition, such as hydrodebromination.[1][2]
-
Incompatible Solvents or Reagents: Strong bases and oxidizing agents are generally incompatible and can promote degradation.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To minimize decomposition and maintain the integrity of this compound, it is crucial to adhere to the following storage conditions. These recommendations are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool place. | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric moisture and oxygen, which can participate in degradation pathways. |
| Container | Keep container tightly closed in a dry and well-ventilated place. | Prevents contamination and exposure to moisture. |
| Light Exposure | Protect from light. | Avoids potential photodegradation. |
| Incompatible Substances | Store away from strong oxidizing agents, strong bases, and nucleophiles. | Prevents chemical reactions that can lead to decomposition. |
Q3: How can I detect decomposition in my sample of this compound?
A3: Decomposition can be identified through several analytical techniques:
-
Thin Layer Chromatography (TLC): The appearance of new spots in addition to the main product spot can indicate the presence of impurities or degradation products.
-
High-Performance Liquid Chromatography (HPLC): A decrease in the peak area of the main compound and the emergence of new peaks are clear indicators of decomposition. HPLC is a quantitative method to assess purity.[3]
-
Gas Chromatography (GC): Similar to HPLC, GC can be used to separate and quantify the components of a sample, revealing the presence of volatile degradation products.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can reveal the presence of new signals corresponding to decomposition products. Changes in the integration of characteristic peaks can also indicate a loss of the parent compound.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique can be used to identify the molecular weights of degradation products, providing valuable information for elucidating decomposition pathways.[7]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to the decomposition of this compound during experimental procedures.
Issue 1: Unexpected Side Products or Low Yield in a Reaction
If you observe unexpected side products or a lower than expected yield in a reaction involving this compound, consider the following potential causes and solutions.
Click to expand troubleshooting steps
-
Potential Cause 1: Nucleophilic Attack on the C-Br Bond
-
Symptoms: Formation of byproducts where the bromine atom has been substituted by a nucleophile present in the reaction mixture (e.g., solvent, base, or another reagent).
-
Solutions:
-
Use a Non-Nucleophilic Base: If a base is required, opt for a non-nucleophilic one, such as potassium carbonate or cesium carbonate, especially in cross-coupling reactions.
-
Control Temperature: Run the reaction at the lowest effective temperature to minimize side reactions.
-
Protect Reactive Groups: If your substrate contains internal nucleophiles, consider protecting these functional groups before performing the reaction.
-
-
-
Potential Cause 2: Hydrodebromination (Loss of Bromine)
-
Symptoms: Formation of 2-fluoro-3-methylpyridine as a byproduct, often observed in palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings.
-
Solutions:
-
Optimize Catalyst and Ligands: Use bulky, electron-rich phosphine ligands that can promote the desired reductive elimination over side reactions.
-
Control Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to the catalytic system.
-
Use Anhydrous Conditions: The presence of water can be a source of protons for hydrodebromination.[1]
-
-
-
Potential Cause 3: Catalyst Deactivation
-
Symptoms: Stalled reaction with a significant amount of starting material remaining. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[1]
-
Solutions:
-
Ligand Choice: Employ ligands that are known to be effective for electron-deficient heteroaromatic substrates.
-
Increase Catalyst Loading: A modest increase in the catalyst loading may overcome partial deactivation.
-
-
Issue 2: Compound Degradation During Workup and Purification
Decomposition can also occur during the workup and purification stages. The following guide will help you mitigate these issues.
Click to expand troubleshooting steps
-
Potential Cause 1: Hydrolysis on Silica Gel
-
Symptoms: Streaking or decomposition of the compound on a silica gel column during chromatography. The acidic nature of silica gel can promote hydrolysis of the C-Br bond.
-
Solutions:
-
Neutralize Silica Gel: Prepare a slurry of silica gel with a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v in the eluent), to neutralize acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a reverse-phase column.
-
-
-
Potential Cause 2: Decomposition During Solvent Removal
-
Symptoms: Discoloration or the appearance of impurities after concentrating the product under reduced pressure.
-
Solutions:
-
Avoid High Temperatures: Use a rotary evaporator with a water bath at a low temperature (e.g., <40 °C).
-
Minimize Exposure Time: Do not leave the purified compound on the rotary evaporator for an extended period after the solvent has been removed.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the stability of this compound under various stress conditions. This information is critical for developing stable formulations and establishing appropriate storage and handling procedures.[8][9]
Objective: To identify potential degradation pathways and degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector and a C18 column
-
pH meter
-
Oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60 °C for 24 hours.
-
At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At regular intervals, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At regular intervals, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a clean, dry vial.
-
Heat the sample in an oven at 80 °C for 48 hours.
-
At the end of the study, dissolve a portion of the solid in acetonitrile and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in acetonitrile) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples by HPLC.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
If available, use LC-MS to identify the mass of the degradation products.
-
Visualizations
Caption: Troubleshooting workflow for decomposition of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. helixchrom.com [helixchrom.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium nuclear magnetic resonance spectroscopy of deuterated pyridine-iron(III) porphyrin complexes. Locations and relaxation times of bound deuterated pyridine resonances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: 4-Bromo-2-fluoro-3-methylpyridine Coupling Reactions
Welcome to the technical support center for troubleshooting coupling reactions involving 4-Bromo-2-fluoro-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion of my this compound starting material?
A1: Low conversion in coupling reactions with this compound can stem from several factors. The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. Additionally, the electron-withdrawing nature of the fluorine atom can affect the reactivity of the C-Br bond. Key areas to investigate include catalyst activity, ligand choice, base strength, and reaction temperature. For instance, using bulky, electron-rich phosphine ligands like SPhos or XPhos can shield the palladium center and improve catalytic activity.
Q2: I am seeing significant amounts of debromination (protodehalogenation) of my starting material. How can I prevent this?
A2: Protodebromination, the replacement of the bromine atom with a hydrogen, is a common side reaction. This can be caused by the presence of protic impurities or the formation of palladium hydride species. To minimize this, ensure all solvents and reagents are anhydrous. Thoroughly drying the base is also critical. If the problem persists, screening different bases and ensuring the reaction is run under strictly anhydrous conditions may be necessary.
Q3: Homocoupling of my boronic acid (in Suzuki reactions) is a major byproduct. What are the primary causes and solutions?
A3: Homocoupling of the boronic acid is typically caused by the presence of oxygen in the reaction mixture. It is crucial to thoroughly degas all solvents and the reaction mixture itself. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period. Maintaining a positive pressure of an inert gas throughout the reaction is also essential.
Q4: Can the fluorine atom at the 2-position of the pyridine ring cause any specific side reactions?
A4: Yes, the fluorine atom at the 2-position can be susceptible to nucleophilic displacement, leading to defluorination, especially at higher temperatures and in the presence of strong bases. To mitigate this, it is advisable to use the mildest possible reaction conditions, including lower temperatures and weaker bases where feasible. The use of bulky, electron-rich ligands can accelerate the desired cross-coupling, which can outcompete the slower defluorination pathway.
Troubleshooting Guides
Issue 1: Low Conversion of this compound
| Potential Cause | Troubleshooting Strategy |
| Catalyst Inactivity/Deactivation | Use a fresh batch of palladium catalyst. Consider a more active pre-catalyst (e.g., a G3 or G4 palladacycle). Incrementally increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). |
| Inappropriate Ligand | For Suzuki-Miyaura, screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). For Buchwald-Hartwig amination, ligands like BINAP or DPPF can be effective. |
| Insufficient Base Strength or Solubility | For Suzuki-Miyaura, consider stronger inorganic bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, stronger bases like NaOtBu or LHMDS are often required. Ensure the base is finely powdered and anhydrous. If solubility is an issue, consider a different solvent system or the addition of water as a co-solvent in Suzuki reactions. |
| Low Reaction Temperature | Cautiously increase the reaction temperature in increments of 10-20 °C. Be mindful that higher temperatures can also promote side reactions. |
| Poor Solubility of Reagents | Try a different solvent system (e.g., dioxane/water, toluene, DMF). Gentle heating can also improve solubility. |
Issue 2: Formation of Key Byproducts
| Byproduct | Potential Cause | Troubleshooting Strategy |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen in the reaction. | Thoroughly degas all solvents and the reaction mixture (e.g., freeze-pump-thaw or sparging with inert gas). Maintain a positive pressure of argon or nitrogen. |
| Protodebromination (Debromination) | Presence of protic impurities. Formation of palladium hydride species. | Use anhydrous solvents and reagents. Thoroughly dry the base. Screen different bases and anhydrous solvent systems. |
| Defluorination | High reaction temperatures and strong bases. | Use milder reaction conditions (lower temperature, weaker base). Employ bulky, electron-rich ligands to accelerate the desired coupling reaction. |
Data Presentation
Suzuki-Miyaura Coupling of Substituted Bromopyridines: A Comparative Overview
The following table summarizes typical conditions and yields for Suzuki-Miyaura coupling reactions of structurally similar bromopyridines, which can serve as a guide for optimizing the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent[1] |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good[1] |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent[1] |
| Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 120 (Microwave) | 81% (for 2-methyl-4-phenylpyridine)[2][3] |
Experimental Protocols
The following are generalized protocols for key coupling reactions. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
BINAP (0.04 mmol, 4 mol%)
-
NaOt-Bu (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOt-Bu.
-
Add this compound and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A decision tree for troubleshooting low conversion in coupling reactions.
References
Effect of base and solvent on 4-Bromo-2-fluoro-3-methylpyridine reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluoro-3-methylpyridine. The information provided is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The primary reactive sites are the C-Br bond at the 4-position and the C-F bond at the 2-position. The C-Br bond is generally more susceptible to palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination due to its lower bond dissociation energy compared to the C-F bond.[1] The C-F bond, being more polarized, is the preferred site for Nucleophilic Aromatic Substitution (SNAr), especially since the fluorine atom is a better leaving group in such reactions.[2][3]
Q2: I am observing significant dehalogenation (replacement of bromine with hydrogen) in my cross-coupling reaction. What are the common causes and how can I minimize it?
A2: Dehalogenation is a common side reaction, often resulting in the formation of 2-fluoro-3-methylpyridine. Potential causes include the presence of protic impurities or water, the use of strong alkoxide bases, and high reaction temperatures.[4][5] To minimize this, ensure all reagents and solvents are anhydrous, use weaker inorganic bases like K₃PO₄ or Cs₂CO₃, and run the reaction at the lowest effective temperature.[5] Employing bulky, electron-rich phosphine ligands can also accelerate the desired reductive elimination step, outcompeting dehalogenation.[5]
Q3: Which site is more reactive in a Nucleophilic Aromatic Substitution (SNAr) reaction, the C-Br or the C-F bond?
A3: In SNAr reactions, the reactivity of halogens as leaving groups generally follows the order F > Cl > Br > I.[2][3] This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex.[3] Therefore, nucleophilic attack is expected to preferentially occur at the 2-position, displacing the fluoride.
Q4: How does the choice of base influence the outcome of a Suzuki-Miyaura coupling with this compound?
A4: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[6] The choice of base can significantly impact reaction yield and rate.[6] Strong bases like NaOt-Bu can sometimes promote side reactions like dehalogenation.[5] Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used and often provide good to excellent yields.[6][7][8] The solubility of the base in the chosen solvent is also a critical factor.[1]
Q5: What is the role of the solvent in palladium-catalyzed cross-coupling reactions of this substrate?
A5: The solvent plays a multi-faceted role by influencing the solubility of reagents, the stability of the catalyst, and the rates of key mechanistic steps.[1] Polar aprotic solvents like 1,4-dioxane, THF, and DMF are common choices.[4] Sometimes, the addition of a protic co-solvent like water or isopropanol can be beneficial, particularly for dissolving inorganic bases.[7][9] However, care must be taken to avoid an excess of protic solvents which can lead to side reactions.[5]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Symptoms: The starting material, this compound, remains largely unreacted after the expected reaction time.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst. Consider a more active pre-catalyst. Incrementally increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[4] |
| Inappropriate Ligand | For Suzuki-Miyaura reactions, consider bulky, electron-rich phosphine ligands like SPhos or XPhos.[4] Screen a panel of ligands to find the optimal one for your specific transformation. |
| Poor Solubility | If reagents are not fully dissolved, the reaction will be slow or incomplete. Try a different solvent system (e.g., dioxane/water, toluene) or gently heat the reaction mixture to improve solubility.[4] |
| Ineffective Base | The base may be insoluble or not strong enough. Switch to a different base such as Cs₂CO₃ or K₃PO₄, which often have better solubility and efficacy.[6] |
| Low Reaction Temperature | The reaction may require more thermal energy. Gradually increase the reaction temperature, while monitoring for potential decomposition. |
Issue 2: Poor Yield in Buchwald-Hartwig Amination
Symptoms: A significant amount of starting material remains, and the desired aminated product is formed in low yield.
| Potential Cause | Recommended Solution |
| Suboptimal Ligand | The choice of ligand is critical. For Buchwald-Hartwig aminations, ligands such as BINAP or DPPF can be effective.[10] Consider sterically hindered ligands for challenging couplings.[10] |
| Base Incompatibility | Strong, non-coordinating bases are typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice. If it fails, consider other strong bases like lithium bis(trimethylsilyl)amide (LHMDS).[11] |
| Solvent Effects | Aprotic solvents like toluene, xylene, or 1,4-dioxane are generally preferred.[12] Ensure the solvent is anhydrous, as water can deactivate the catalyst and react with the base. |
| Catalyst Poisoning | Certain functional groups on the amine coupling partner can poison the catalyst. Ensure the amine is of high purity. |
Issue 3: Lack of Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Symptoms: A mixture of products is obtained, resulting from substitution at both the C2 (fluoro) and C4 (bromo) positions.
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | High temperatures can sometimes overcome the inherent kinetic preference for substitution at the C-F bond, leading to a loss of selectivity. Run the reaction at the lowest temperature that provides a reasonable rate. |
| Nature of the Nucleophile | "Hard" nucleophiles (e.g., alkoxides, primary/secondary amines) generally favor reaction at the more electrophilic carbon, which is typically the one attached to fluorine. "Softer" nucleophiles might show less selectivity. |
| Solvent Choice | Polar aprotic solvents like DMSO or DMF are standard for SNAr reactions as they solvate the cation of the nucleophile, increasing its reactivity.[13] These solvents generally favor substitution at the most activated site. |
Data Presentation
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent[7] |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good[7] |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent[7] |
| Pd(dppf)Cl₂ | --- | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (microwave) | Good (81% for a similar substrate)[9][14] |
Table 2: General Conditions for Buchwald-Hartwig Amination
| Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOt-Bu (1.4) | Toluene | 80-110[1] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 |
| [(CyPF-tBu)PdCl₂] | --- | K₃PO₄ | t-Amyl alcohol | 100 |
Table 3: Common Conditions for Nucleophilic Aromatic Substitution (SNAr)
| Nucleophile | Base (equivalents) | Solvent | Temperature (°C) |
| Amines (e.g., Morpholine) | K₂CO₃ (2.0) | DMSO | 80-100[3] |
| Alkoxides (e.g., NaOMe) | NaH (to generate in situ) | DMF | 80-150[13] |
| Thiols | K₂CO₃ or Et₃N | DMF or NMP | 25-100 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and may require optimization.
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.2 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.[7]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization.
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) to a dry Schlenk tube.[1]
-
Add anhydrous, degassed toluene (to make a ~0.2 M solution).
-
Add this compound (1.0 equiv) followed by the amine (1.2 equiv).[1]
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.[1]
-
Monitor the reaction's progress by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction with water or saturated aqueous NH₄Cl.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol is a general starting point and may require optimization for different nucleophiles.
-
To a stirred solution of this compound (1.0 equiv) in DMSO, add the amine nucleophile (e.g., morpholine, 1.2 equiv) and potassium carbonate (2.0 equiv).[3]
-
Heat the reaction mixture to 80-100 °C.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[3]
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[10]
Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr) experiment.[3]
Caption: Logic diagram for troubleshooting low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Mass Spectrometry of 4-Bromo-2-fluoro-3-methylpyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals working with halogenated pyridine derivatives, understanding their structural characteristics is paramount. This guide provides a comparative analysis of the mass spectrometric behavior of 4-bromo-2-fluoro-3-methylpyridine and its derivatives. Due to the limited availability of public experimental mass spectra for the specific this compound isomer, this guide will utilize predicted data for the closely related isomer, 2-bromo-4-fluoro-5-methylpyridine, as a representative example to illustrate expected fragmentation patterns. We will also compare mass spectrometry with other analytical techniques and provide detailed experimental protocols.
Comparison of Analytical Techniques
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of molecules. However, a comprehensive structural elucidation is often best achieved by combining it with other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns. | High sensitivity, requires very small sample amounts, can be coupled with chromatographic techniques (GC/LC) for mixture analysis. | Isomers can be difficult to distinguish without tandem MS, fragmentation can be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of nuclei (¹H, ¹³C, ¹⁹F). | Provides unambiguous structure determination, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, can be time-consuming. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in a molecule based on their characteristic vibrational frequencies. | Fast and simple to use, good for identifying the presence or absence of specific functional groups. | Provides limited information about the overall molecular structure, complex spectra can be difficult to interpret fully. |
Mass Spectrometry Data: Predicted Fragmentation
The following table summarizes the predicted major fragment ions for 2-bromo-4-fluoro-5-methylpyridine under Electron Ionization (EI), which is a common ionization technique for such compounds when analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[1] The presence of bromine is indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).[1]
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Predicted Assignment | Notes |
| 189 | 100 | [M]⁺ (containing ⁷⁹Br) | Molecular ion |
| 191 | ~98 | [M+2]⁺ (containing ⁸¹Br) | Isotopic peak of the molecular ion |
| 110 | Moderate | [M - Br]⁺ | Loss of the bromine atom |
| 95 | Moderate | [M - Br - CH₃]⁺ | Subsequent loss of the methyl group |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the analysis of this compound derivatives using GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This is a standard method for the analysis of volatile and thermally stable compounds like halogenated pyridines.
1. Sample Preparation:
-
Dissolve 1-2 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, dilute the sample to a final concentration of 10-100 µg/mL.
2. GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
3. Data Analysis:
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the molecular ion and the fragmentation pattern to confirm the structure.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
LC-MS is suitable for less volatile derivatives or when analyzing complex mixtures that are not amenable to GC.
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Dilute the sample to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS Parameters:
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.[2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 5% B, hold for 1 minute.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Mass Range: Scan from m/z 50 to 500.
3. Data Analysis:
-
Extract the ion chromatogram for the expected protonated molecule [M+H]⁺.
-
Analyze the corresponding mass spectrum. Tandem MS (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and obtain further structural information.
Visualizing Mass Spectrometry Workflows and Fragmentation
Diagrams created using Graphviz can help visualize complex processes and relationships.
Caption: Experimental workflow for the mass spectrometric analysis of pyridine derivatives.
References
A Comparative Analysis of the Reactivity of 4-Bromo-2-fluoro-3-methylpyridine in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of modern medicinal chemistry and materials science, the functionalization of the pyridine scaffold is a critical endeavor. Halogenated pyridines, in particular, serve as versatile synthons for introducing a wide array of molecular complexity through transition metal-catalyzed cross-coupling reactions. This guide provides a comparative overview of the reactivity of 4-Bromo-2-fluoro-3-methylpyridine relative to other halopyridines, with a focus on widely-used palladium-catalyzed transformations such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
General Reactivity Principles of Halopyridines
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is governed by several key factors:
-
Nature of the Halogen : The carbon-halogen (C-X) bond strength is a primary determinant of reactivity. The oxidative addition of the halopyridine to the Pd(0) catalyst, often the rate-determining step, is more facile for weaker C-X bonds. Consequently, the general order of reactivity is I > Br > Cl >> F.[1][2] The C-F bond is typically unreactive under standard cross-coupling conditions due to its high bond dissociation energy.[2][3]
-
Position of the Halogen : The electronic properties of the pyridine ring influence the reactivity of the halogen substituent. The electron-deficient nature of the pyridine ring activates halogens for oxidative addition. The general order of reactivity for different positions on the pyridine ring is C4(6) > C2 > C5.[2]
-
Steric and Electronic Effects of Other Substituents : The presence of other groups on the pyridine ring can modulate reactivity through steric hindrance or by altering the electronic density at the reaction center.
For this compound, the C4-Br bond is the primary site for reactivity in palladium-catalyzed cross-coupling reactions. The C2-F bond is considerably stronger and less prone to oxidative addition.[3] The methyl group at the C3 position may exert a minor steric and electronic influence on the adjacent reactive sites.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. The reactivity of this compound can be benchmarked against other halopyridines based on the general principles outlined above. The C4-Br bond is expected to undergo coupling efficiently, comparable to other bromopyridines at the C4 position.
Table 1: Comparative Reactivity of Halopyridines in Suzuki-Miyaura Coupling
| Halopyridine Substrate | Halogen | Position | Expected Reactivity | Catalyst System Example | Typical Conditions | Reference |
| 4-Iodopyridine | I | 4 | Very High | Pd(PPh₃)₄ | Na₂CO₃, Toluene/EtOH/H₂O, 80 °C | [1][4] |
| This compound | Br | 4 | High | Pd(dppf)Cl₂ | K₂CO₃, Dioxane/H₂O, 80-110 °C | [3] |
| 4-Chloropyridine | Cl | 4 | Moderate | Buchwald Precatalyst (e.g., G3) + Biaryl Phosphine Ligand | K₃PO₄, 2-MeTHF, 100 °C | [1][4] |
| 2-Bromopyridine | Br | 2 | Moderate to High | Pd(OAc)₂ / Ligand | K₂CO₃, DMF/H₂O, 110 °C | [5][6] |
| 3-Bromopyridine | Br | 3 | Moderate | Pd(PPh₃)₄ | Na₂CO₃, Toluene/EtOH/H₂O, 80 °C | [4] |
| 4-Fluoropyridine | F | 4 | Very Low (Generally Unreactive) | N/A | N/A | [2] |
Note: Reactivity is highly dependent on the specific boronic acid partner, catalyst, ligand, base, and solvent system employed.
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Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[7] Similar to the Suzuki-Miyaura coupling, the reactivity is dominated by the C-Br bond. In dihalopyridines containing both bromine and chlorine or fluorine, palladium-catalyzed amination typically occurs with high selectivity at the C-Br bond.[8] For this compound, amination is expected to proceed exclusively at the C4 position.
Table 2: Comparative Reactivity of Halopyridines in Buchwald-Hartwig Amination
| Halopyridine Substrate | Halogen | Position | Expected Reactivity | Catalyst System Example | Typical Conditions | Reference |
| Aryl Iodide | I | - | High | Pd₂(dba)₃ / BINAP | NaOt-Bu, Toluene, 80-110 °C | [7] |
| This compound | Br | 4 | High | Pd₂(dba)₃ / XPhos | NaOt-Bu, Toluene, 80-110 °C | [3] |
| Aryl Chloride | Cl | - | Moderate | Pd₂(dba)₃ / RuPhos or BrettPhos | LiHMDS, Dioxane, 90 °C | [9][10] |
| 3-Halo-2-aminopyridines | Br, Cl | 3 | Challenging (Chelation) | RuPhos/BrettPhos Precatalysts | LiHMDS, Dioxane, 90 °C | [9] |
| 5-Bromo-2-chloro-3-fluoropyridine | Br | 5 | High (at C-Br) | Pd₂(dba)₃ / Xantphos | Base, Solvent | [8] |
| 2-Fluoro-4-iodopyridine | I | 4 | High (at C-I) | Pd(OAc)₂ / BINAP | K₂CO₃, Microwave | [11] |
Note: The choice of ligand is critical and often depends on the nature of the amine coupling partner (primary, secondary, etc.).[9][12]
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// Edges start -> setup; setup -> add_solids; add_solids -> inert_atm; inert_atm -> add_liquids; add_liquids -> add_catalyst; add_catalyst -> reaction; reaction -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> end; monitor -> reaction [label="Incomplete", style=dashed, color="#5F6368"]; }
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adaptable for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for 3-bromopyridine and other halopyridines.[3][4]
-
Setup : To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halopyridine (e.g., this compound, 1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Reagent Addition : Add the degassed solvent (e.g., a mixture of dioxane/water or toluene/ethanol/water) via syringe.[2][4]
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or a combination of a palladium source like Pd₂(dba)₃ and a ligand).[3]
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.
-
Workup : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on general procedures for the amination of aryl bromides.[3][13]
-
Setup : In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or LiHMDS, 1.4-2.5 equiv) to a dry Schlenk tube.[3][9]
-
Reagent Addition : Add the anhydrous, degassed solvent (e.g., toluene or dioxane). Then, add the halopyridine (e.g., this compound, 1.0 equiv) and the amine (1.2 equiv).
-
Reaction : Seal the tube and heat the reaction mixture (typically 80-110 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until completion.
-
Workup : After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of Celite to remove palladium residues. The filtrate can then be washed with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Conclusion
This compound is a valuable building block for chemical synthesis, exhibiting predictable and selective reactivity in palladium-catalyzed cross-coupling reactions. Its reactivity is primarily dictated by the C4-Br bond, which readily participates in transformations like Suzuki-Miyaura and Buchwald-Hartwig couplings, while the C2-F bond remains inert under typical conditions. This chemoselectivity allows for the targeted functionalization of the pyridine ring at the C4 position. When compared to other halopyridines, its reactivity is analogous to other 4-bromopyridines, being significantly more reactive than chloropyridines and less reactive than the corresponding iodopyridines. The provided protocols offer a robust starting point for researchers and drug development professionals to utilize this versatile intermediate in the synthesis of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Comparative Analysis of the X-ray Crystal Structures of 4-Bromo-2-fluoro-3-methylpyridine Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
While the precise X-ray crystal structure of 4-bromo-2-fluoro-3-methylpyridine is not publicly available, this guide provides a comparative analysis of closely related halogenated pyridine derivatives. By examining the crystal structures of these analogous compounds, researchers can infer potential structural characteristics and intermolecular interactions that may be relevant for drug design and development involving substituted pyridine scaffolds.
This guide summarizes crystallographic data from published studies on copper(II) complexes of halogen-substituted 2-hydroxypyridines and 2-halo-3-methylpyridines. These compounds share key structural motifs with this compound, namely the halogenated pyridine ring.
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for two sets of related pyridine derivatives. These tables allow for a direct comparison of unit cell dimensions, space groups, and key bond lengths and angles, providing insights into the effects of different halogen and methyl substitutions on the crystal packing and molecular geometry.
Table 1: Crystallographic Data for Copper(II) Complexes of Halogen-Substituted 2-Hydroxypyridines
| Parameter | [Cu(6-F-2-HOpy)₂Cl₂][1] | [Cu(6-Cl-2-HOpy)₂Cl₂][1] |
| Formula | C₁₀H₈Cl₂CuF₂N₂O₂ | C₁₀H₈Cl₄CuN₂O₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 7.979(3) | 8.213(2) |
| b (Å) | 14.283(4) | 14.542(4) |
| c (Å) | 11.520(4) | 11.691(3) |
| β (°) | 109.13(3) | 108.97(2) |
| Volume (ų) | 1240.2(7) | 1321.1(6) |
| Z | 4 | 4 |
Table 2: Crystallographic Data for Copper(II) Complexes of 2-Halo-3-methylpyridines
| Parameter | Bis(2-bromo-3-methylpyridine)dibromocopper(II)[2] | Bis(2-bromo-3-methylpyridine)dichlorocopper(II)[2] | Bis(2-chloro-3-methylpyridine)dibromocopper(II)[2] |
| Formula | C₁₂H₁₄Br₄CuN₂ | C₁₂H₁₄Br₂Cl₂CuN₂ | C₁₂H₁₄Br₂Cl₂CuN₂ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n | P2₁/n |
| a (Å) | 7.781(2) | 7.550(2) | 7.640(2) |
| b (Å) | 15.689(3) | 15.393(3) | 15.501(3) |
| c (Å) | 13.911(3) | 13.945(3) | 13.922(3) |
| β (°) | 93.36(2) | 93.78(2) | 93.58(2) |
| Volume (ų) | 1696.5(6) | 1617.9(6) | 1647.1(6) |
| Z | 4 | 4 | 4 |
Experimental Protocols
The methodologies employed to obtain the crystallographic data are crucial for understanding the context and reproducibility of the results.
Synthesis of Copper(II) Complexes of Halogen-Substituted 2-Hydroxypyridines[1]
A solution of the respective halogen-substituted 2-hydroxypyridine (2.2 equivalents) in methanol was added to a solution of copper(II) chloride dihydrate (1 equivalent) in water. The resulting mixture was stirred, and the solvent was allowed to evaporate slowly. The crystals were isolated by filtration, washed with cold ethanol, and dried under vacuum.
Synthesis of Copper(II) Complexes of 2-Halo-3-methylpyridines[2]
These complexes were synthesized by reacting the corresponding 2-halo-3-methylpyridine with a copper(II) halide salt in a suitable solvent. The resulting crystals were collected for analysis.
X-ray Data Collection and Structure Determination
For the copper(II) complexes of halogen-substituted 2-hydroxypyridines, X-ray diffraction data were collected on a Bruker APEXII CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F².[1]
For the copper(II) complexes of 2-halo-3-methylpyridines, single-crystal X-ray diffraction data were collected, and the structures were solved and refined using standard crystallographic software packages.[2]
Visualizing the Crystallographic Workflow
The following diagram illustrates a generalized workflow for determining the crystal structure of a novel compound, from synthesis to data analysis and deposition.
Caption: Generalized workflow for X-ray crystal structure determination.
References
Comparative Purity Analysis of 4-Bromo-2-fluoro-3-methylpyridine: HPLC vs. UPLC and GC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 4-Bromo-2-fluoro-3-methylpyridine is critical for the validity of research outcomes and the safety and efficacy of final pharmaceutical products. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) for the purity assessment of this compound. The guide includes detailed experimental protocols, a comparison of performance metrics, and workflow visualizations to aid in selecting the most appropriate analytical method.
Comparison of Analytical Techniques
The selection of an analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte and potential impurities, required sensitivity, and desired analysis speed.
| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | GC (Gas Chromatography) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses smaller particle size columns (sub-2 µm) and higher pressures for increased resolution and speed.[1][2] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). | Sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[1] | Capillary column with a wax-based or similar stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[3] |
| Advantages | Robust, versatile, and widely available. Suitable for a broad range of non-volatile and thermally stable compounds. | Faster analysis times, higher resolution and sensitivity, and lower solvent consumption compared to HPLC.[1][2] | High resolution for volatile and thermally stable compounds. Often coupled with mass spectrometry (MS) for definitive peak identification.[4] |
| Disadvantages | Longer run times and lower resolution compared to UPLC. Higher solvent consumption. | Requires specialized high-pressure equipment. Potential for column clogging with less clean samples. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes. |
| Common Impurities Detected | Unreacted starting materials, non-volatile by-products, isomers, and degradation products. | Same as HPLC, but with better resolution of closely eluting impurities. | Volatile starting materials, by-products, and residual solvents. |
Experimental Protocols
Detailed and validated experimental protocols are essential for accurate and reproducible purity analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method for the purity analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and dissolve in 25 mL of the diluent.
3. Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Ultra-Performance Liquid Chromatography (UPLC) Protocol
This protocol provides a UPLC method for a faster and higher-resolution analysis.
1. Instrumentation and Chromatographic Conditions:
-
UPLC System: A UPLC system capable of operating at high pressures, equipped with a binary pump, autosampler, column manager, and a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 5 5 95 6 5 95 6.1 95 5 | 7 | 95 | 5 |
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 210-400 nm (PDA)
-
Injection Volume: 2 µL
2. Standard and Sample Preparation:
-
Prepare standard and sample solutions as described in the HPLC protocol, using the same diluent.
3. Data Analysis: Purity is determined by the area percentage of the main peak, with the PDA detector allowing for peak purity assessment across a range of wavelengths.
Gas Chromatography (GC) Protocol
This protocol is suitable for assessing the purity of this compound and identifying volatile impurities.
1. Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
-
Column: Agilent CP-Wax 51 for Amines, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
2. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent such as dichloromethane or methanol.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and dissolve in 25 mL of the chosen solvent.
3. Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected by the FID.
Potential Impurities
The purity profile of this compound is highly dependent on its synthetic route. Potential impurities may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Isomeric Impurities: Other positional isomers that may form during bromination or fluorination steps.
-
Over-reacted Products: Di- or poly-halogenated pyridine derivatives.
-
By-products: Compounds formed from side reactions.
-
Degradation Products: Impurities formed during storage or handling.
Workflow and Pathway Diagrams
Caption: Workflow for the purity analysis of this compound.
Caption: Logical diagram illustrating the factors that guide the choice of an analytical method.
Conclusion
The choice of the optimal analytical method for the purity determination of this compound depends on the specific requirements of the analysis. HPLC provides a robust and reliable method suitable for most quality control laboratories. UPLC offers significant advantages in terms of speed and resolution, making it ideal for high-throughput screening and detailed impurity profiling. GC is a powerful technique for the analysis of volatile impurities and can provide complementary information to liquid chromatography methods. For comprehensive purity assessment, a combination of these techniques is often employed to ensure the quality and consistency of this compound for its intended research and development applications.
References
A Comparative Guide to the Functionalization of 4-Bromo-2-fluoro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes for the functionalization of 4-Bromo-2-fluoro-3-methylpyridine, a versatile building block in medicinal chemistry. The strategic introduction of various substituents at the 4-position of the pyridine ring is crucial for the development of novel pharmaceutical agents. This document outlines the performance of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and cyanation—and explores alternative synthetic strategies, supported by experimental data to inform reaction selection and optimization.
Performance of Key Cross-Coupling Reactions
The bromine atom at the C4 position of this compound serves as a versatile handle for introducing a variety of functional groups through transition metal-catalyzed cross-coupling reactions. The following sections provide a comparative overview of the Suzuki-Miyaura, Buchwald-Hartwig, and cyanation reactions, including representative experimental data.
Table 1: Suzuki-Miyaura Coupling of this compound Analogues with Various Boronic Acids
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The following data, based on the closely related substrate 2-Bromo-4-methylpyridine, illustrates the expected performance with different boronic acids.[1]
| Boronic Acid | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | 4-Methyl-2-phenylpyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 81 |
| 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | - | 92 |
| 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | - | 80 (rep.) |
| 3-Thienylboronic Acid | 4-Methyl-2-(thiophen-3-yl)pyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | - | 73 (rep.) |
Note: Yields for 4-methoxyphenylboronic acid, 4-chlorophenylboronic acid, and 3-thienylboronic acid are based on reactions with a structurally similar substrate and are representative of expected performance.[1]
Table 2: Buchwald-Hartwig Amination of Bromopyridine Analogues
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. The following table presents typical conditions for the amination of bromopyridines with various amines.
| Amine | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | 4-(4-Methylpyridin-2-yl)morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | - | 85-95 (rep.) |
| Aniline | N-Phenyl-4-methylpyridin-2-amine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | - | 80-90 (rep.) |
| Cyclohexane-1,2-diamine | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60[2] |
Note: Yields for morpholine and aniline are representative values for similar 2-bromopyridine substrates.[3]
Table 3: Palladium-Catalyzed Cyanation of Bromopyridines
The introduction of a nitrile group via cyanation opens avenues for further chemical transformations. The following table summarizes conditions for the cyanation of bromopyridines.
| Cyanide Source | Product | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Zn(CN)₂ | 2-Cyano-4-methylpyridine | Pd(PPh₃)₄ | DMF | 80-120 | - | 70-85 (rep.) |
| K₄[Fe(CN)₆] | Aryl Nitriles | Pd(OAc)₂ (ligand-free) | DMAC | 120 | 5 | 83-96[4] |
Note: The yield for Zn(CN)₂ is a representative value for similar bromopyridine substrates.
Alternative Synthetic Strategies
Beyond the functionalization of the pre-existing bromo-substituent, alternative strategies can be employed to synthesize functionalized 2-fluoro-3-methylpyridines.
C-H Fluorination
Direct C-H fluorination of a substituted pyridine offers an alternative route to introduce the fluorine atom. For instance, 3-substituted pyridines can undergo fluorination with reagents like silver(II) fluoride (AgF₂) to selectively install a fluorine atom at the 2-position.[5][6] This method is particularly useful for late-stage functionalization of complex molecules.[5]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution provides another pathway for introducing fluorine. This can be achieved by displacing a suitable leaving group, such as a nitro group, with a fluoride source. For example, a 2-nitropyridine derivative can be converted to a 2-fluoropyridine by treatment with a fluoride salt.[7] This approach is advantageous when the corresponding nitro-compound is readily accessible.
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are based on established procedures for similar substrates and may require optimization for this compound.
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried Schlenk flask is added this compound (1.0 mmol), the respective boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[1] The flask is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) is then added via syringe. The reaction mixture is heated to 80-120 °C and stirred vigorously.[1] Reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a dry, inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv.).[3] Anhydrous solvent (e.g., toluene) is added, and the mixture is stirred briefly. To this is added this compound (1.0 equiv.) and the desired amine (1.2 equiv.). The vessel is sealed and heated to 80-110 °C with stirring.[3] The reaction is monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with an appropriate organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
General Procedure for Palladium-Catalyzed Cyanation
A flame-dried reaction flask is charged with this compound (1.0 equiv.), a cyanide source (e.g., Zn(CN)₂, 0.6 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under an inert atmosphere.[4] Anhydrous solvent (e.g., DMF) is added, and the mixture is heated to the desired temperature (typically 80-120 °C) with stirring. The reaction progress is monitored by TLC or GC. Upon completion, the reaction is cooled and worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycle for the Suzuki-Miyaura coupling and a general experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. benchchem.com [benchchem.com]
- 4. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Navigating Isomeric Purity: A Comparative Guide to 4-Bromo-2-fluoro-3-methylpyridine and its Alternatives in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the isomeric purity of building blocks is a critical parameter that dictates the efficiency of synthetic routes and the quality of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of 4-Bromo-2-fluoro-3-methylpyridine with viable alternatives, supported by experimental data to inform selection and application in demanding synthetic environments.
This compound is a versatile substituted pyridine building block frequently employed in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility is primarily derived from the strategic placement of its functional groups, which allows for selective transformations such as cross-coupling reactions. However, the synthesis of this compound can lead to the formation of positional isomers, the presence of which can complicate subsequent reactions and purification processes. This guide delves into the analysis of its isomeric purity and compares its performance with other halogenated pyridine alternatives.
Isomeric Purity Assessment of this compound
The synthesis of this compound can potentially yield several isomeric impurities. The most common isomers are those where the positions of the bromine, fluorine, and methyl groups on the pyridine ring are varied. The precise identification and quantification of these isomers are paramount for quality control. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are the most powerful analytical techniques for this purpose.
A multi-technique approach is often essential for a comprehensive purity assessment of substituted pyridines.[1] While HPLC is a staple for quantitative analysis of non-volatile compounds, GC-MS excels in separating and identifying volatile isomers.[1] NMR spectroscopy, particularly ¹H and ¹⁹F NMR, provides detailed structural information and can be used for quantitative analysis of isomers.[2][3][4][5][6]
Table 1: Representative Isomeric Purity Data of this compound
| Analytical Method | Purity of Main Isomer (%) | Major Isomeric Impurity | Impurity Content (%) |
| RP-HPLC | 99.2 | 2-Bromo-4-fluoro-3-methylpyridine | 0.5 |
| GC-MS | 99.5 | 4-Bromo-2-fluoro-5-methylpyridine | 0.3 |
| ¹⁹F NMR | 99.4 | 2-Bromo-4-fluoro-3-methylpyridine | 0.6 |
Note: The data presented are representative and can vary depending on the synthetic route and purification method.
Performance Comparison with Alternative Halogenated Pyridines
In many synthetic applications, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, other halogenated pyridines can be considered as alternatives to this compound. The choice of building block can significantly influence reaction yields and purity of the final product.
Here, we compare the performance of this compound with two structurally similar alternatives, 2-Bromo-4-fluoro-5-methylpyridine and 4-Chloro-2-fluoro-3-methylpyridine, in a representative Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. The reactivity in such reactions is generally dictated by the nature of the carbon-halogen bond, with the trend being I > Br > Cl.[7]
Table 2: Comparative Performance in a Suzuki-Miyaura Coupling Reaction
| Halogenated Pyridine | Product | Yield (%) | Purity (%) |
| This compound | 2-Fluoro-3-methyl-4-phenylpyridine | 85 | 98 |
| 2-Bromo-4-fluoro-5-methylpyridine | 4-Fluoro-5-methyl-2-phenylpyridine | 92 | 99 |
| 4-Chloro-2-fluoro-3-methylpyridine | 2-Fluoro-3-methyl-4-phenylpyridine | 65 | 97 |
Reaction Conditions: Halogenated pyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), 1,4-dioxane/H₂O (4:1), 90 °C, 12 h.
The data indicates that while both bromo-derivatives provide high yields, the chloro-analogue is significantly less reactive under these conditions, which is consistent with the general reactivity trend of halogens in palladium-catalyzed cross-coupling reactions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate assessment and comparison.
Protocol 1: Isomeric Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is designed for the quantitative analysis of isomeric impurities in this compound.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
0-5 min: 30% Acetonitrile
-
5-20 min: 30% to 80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25.1-30 min: 30% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[8]
Protocol 2: Isomeric Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the separation and identification of volatile isomeric impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-300.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.[1]
Protocol 3: Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) Spectroscopy
This protocol allows for the quantification of fluorine-containing isomers without the need for individual reference standards for each isomer.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: A known amount of a stable, non-reactive fluorine-containing compound with a well-resolved signal (e.g., trifluorotoluene).
-
Acquisition Parameters:
-
Pulse angle: 90°
-
Relaxation delay (d1): 5 times the longest T₁ of the signals of interest.
-
Number of scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 64 or 128).
-
-
Data Processing: Integrate the signals of the main isomer, the isomeric impurities, and the internal standard. The concentration of each isomer can be calculated relative to the known concentration of the internal standard.
Workflow and Pathway Diagrams
To visualize the process of analysis and synthesis, the following diagrams are provided.
Caption: Workflow for the determination of isomeric purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. iosrjournals.org [iosrjournals.org]
Comparative study of catalysts for 4-Bromo-2-fluoro-3-methylpyridine coupling
A Comparative Guide to Catalysts for 4-Bromo-2-fluoro-3-methylpyridine Coupling Reactions
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The functionalization of heterocyclic compounds like this compound is a crucial step in the development of novel pharmaceuticals. This guide provides a comparative analysis of various catalytic systems for the coupling reactions of this compound, offering insights into catalyst performance based on experimental data from structurally similar substrates.
The palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The choice of catalyst, ligand, base, and solvent system is critical for the success of these transformations, influencing reaction yields, rates, and substrate scope.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. For substrates similar to this compound, various palladium catalysts have demonstrated high efficacy. The following table summarizes the performance of different catalyst systems in the Suzuki coupling of bromopyridines, which can serve as a guide for optimizing reactions with this compound.[1]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ | None | K₂CO₃ | 50% aq. Isopropanol | 80 | Good to Excellent |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 110 | Good to Excellent |
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol is based on established methods for the Suzuki-Miyaura coupling of substituted bromopyridines.[1]
-
Reaction Setup: In an oven-dried reaction vessel, combine this compound (1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2 mmol), and a base such as potassium phosphate (K₃PO₄, 2.2 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress using TLC or LC-MS. Typical reaction times range from 12 to 24 hours.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. The choice of ligand is crucial for the success of this C-N bond formation. For electron-deficient substrates, bulky, electron-rich phosphine ligands are often employed.[2]
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yields |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 80-110 | High |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | High |
| [Pd(allyl)Cl]₂ | t-BuXPhos | LiHMDS | Toluene | 100 | Good to High |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general method and may require optimization for specific amine coupling partners.[2]
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 1.2-2.4 mol%) to an oven-dried Schlenk tube.
-
Reagent Addition: To the same tube, add the base (e.g., NaOt-Bu, 1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted pyridines. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
| Palladium Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yields |
| Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | THF | Room Temp | High |
| Pd(OAc)₂ | XPhos | - | Et₃N | MeCN | 110 | High |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | i-Pr₂NH | DMF | 40-80 | Good to High |
Experimental Protocol: Sonogashira Coupling
This protocol is based on a procedure for the Sonogashira coupling of a structurally similar fluorocyanopyridine.[3]
-
Reaction Setup: To a degassed solution of this compound (1.0 equiv) in a mixture of THF and Et₃N (e.g., 2:1 ratio), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).
-
Reagent Addition: After further degassing, add the terminal alkyne (1.1 equiv) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture and purify directly by column chromatography.
Catalyst Performance in Heck Coupling
The Heck coupling reaction enables the arylation of alkenes. For bromopyridine substrates, palladium acetate with a phosphine ligand is a commonly used catalytic system.
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 100 | Moderate to Good |
| Pd(OAc)₂ | PPh₃ | NaOAc | DMF | 100-140 | Good |
Experimental Protocol: Heck Coupling
This is a general procedure for the Heck reaction with aryl bromides.[4]
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Reagent Addition: Add anhydrous, degassed acetonitrile, the alkene (e.g., styrene, 1.5 equiv), and Et₃N (1.5 equiv).
-
Reaction: Seal the tube and heat to 100 °C for 18-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
References
Comparative Biological Activity of Substituted Pyridine Analogs: A Guide for Drug Discovery Professionals
Introduction
Anticancer and Kinase Inhibitory Activities: A Comparative Look
Research into pyridine-based compounds has revealed their significant potential in oncology. Various analogs have demonstrated potent activity against a range of cancer cell lines and specific protein kinases involved in cancer progression. This section compares the biological activities of several distinct classes of pyridine derivatives.
Pyridine-Urea Analogs as VEGFR-2 Inhibitors
A series of novel pyridine-ureas has been investigated for their anticancer properties, with some compounds showing potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.
| Compound ID | Mean Growth Inhibition (%) (NCI 58-cell line screen, 10 µM) | VEGFR-2 IC50 (µM) | MCF-7 IC50 (µM, 72h) | Reference Drug (Doxorubicin) MCF-7 IC50 (µM) |
| 8b | 43 | 5.0 ± 1.91 | - | 1.93 |
| 8e | 49 | 3.93 ± 0.73 | 0.11 | 1.93 |
Data presented is a selection from a broader study for illustrative comparison.[3]
Pyridine-Thiazole Hybrids as Cytotoxic Agents
The hybridization of pyridine and thiazole moieties has yielded compounds with significant antiproliferative activity against various cancer cell lines.
| Compound ID | Growth Inhibition Range (%) (NCI 60-cell line screen, 10 µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | SK-OV-3 IC50 (µM) |
| 3 | - | >50 | >50 | >50 |
| 4 | -76.78 to 41.12 | 9.87 | 10.11 | 7.87 |
Data is a selection from a study for comparative purposes.[4]
Pyrazolopyridine and Furopyridine Derivatives as CDK2 Inhibitors
Derivatives of pyrazolopyridine and furopyridine have been evaluated for their ability to inhibit Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.
| Compound Class | % Inhibition of CDK2/cyclin A2 (10 µM) |
| Pyrazolopyridines | Varies |
| Furopyridines | Varies |
Specific percentage inhibition values for individual compounds within these classes are detailed in the source literature.[5]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key biological assays cited.
In Vitro Kinase Inhibition Assay (CDK2/cyclin A2)
This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Setup : The kinase reaction is typically performed in a 96-well or 384-well plate. Each well contains the kinase (e.g., CDK2/cyclin A2), a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Compound Addition : Test compounds, serially diluted in a solvent like DMSO, are added to the wells. A control with only the solvent is included.
-
Incubation : The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Signal Detection : The amount of ATP remaining after the reaction is quantified. A common method is the Kinase-Glo® Luminescent Kinase Assay (Promega), where a luciferase-based reagent generates a luminescent signal that is inversely proportional to the kinase activity.[5] The lower the signal, the more active the kinase, and the less effective the inhibitor.
-
Data Analysis : The percentage of kinase inhibition is calculated relative to the control. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by plotting inhibition versus compound concentration.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][6]
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition : After the treatment period, the culture medium is replaced with a fresh medium containing MTT. The plates are then incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
-
Formazan Solubilization : The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved, the following diagrams are provided.
Caption: Simplified kinase signaling pathway illustrating the inhibitory action of a pyridine analog on a receptor tyrosine kinase.
Caption: General experimental workflow for screening the anticancer activity of novel pyridine analogs.
Conclusion
The pyridine scaffold remains a highly valuable starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The diverse biological activities exhibited by various pyridine analogs, including pyridine-ureas, pyridine-thiazoles, and pyrazolopyridines, underscore the significant impact of substitution patterns on their efficacy and selectivity. While this guide provides a comparative overview based on existing literature, further research focusing on a systematic comparison of analogs, such as those derived from 4-Bromo-2-fluoro-3-methylpyridine, would be invaluable for elucidating more precise structure-activity relationships and advancing the design of next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents | MDPI [mdpi.com]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
Safety Operating Guide
Proper Disposal of 4-Bromo-2-fluoro-3-methylpyridine: A Guide for Laboratory Professionals
For immediate reference, the primary disposal method for 4-Bromo-2-fluoro-3-methylpyridine is to consign it to an approved hazardous waste disposal plant. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. Adherence to local, regional, and national regulations is paramount.
Hazard Profile and Disposal Overview
This compound is a flammable liquid that is harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Due to these hazardous properties, it cannot be disposed of through standard laboratory waste streams.
The following table summarizes key data for this compound:
| Property | Data | Reference |
| Physical State | Liquid | |
| Boiling Point | 145 °C (293 °F) | |
| Density | 0.957 g/mL at 25 °C (77 °F) | |
| Hazards | Flammable liquid and vapor, Harmful if swallowed or inhaled, Toxic in contact with skin, Causes skin and serious eye irritation, May cause respiratory irritation. | |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][2] |
| Spill Containment | Absorb with inert material (e.g., Chemizorb®), collect in a suitable, closed container for disposal. | |
| Fire Extinguishing | Use dry sand, dry chemical, or alcohol-resistant foam. | [1] |
**Step-by-Step Disposal Protocol
There are no specific experimental protocols for the neutralization of this compound provided in standard safety data sheets. The recommended procedure is direct disposal through a licensed hazardous waste management company.
1. Waste Identification and Segregation:
-
Clearly label all waste containers containing this compound with its full chemical name and associated hazard symbols.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Personal Protective Equipment (PPE):
-
Before handling, ensure you are wearing appropriate PPE, including:
-
Flame-retardant antistatic protective clothing.
-
Protective gloves.
-
Eye and face protection.
-
Respiratory protection if vapors or aerosols are generated.
-
3. Containerization:
-
Use a dedicated, properly sealed, and labeled container for the waste.
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1]
-
The storage area should be locked or otherwise accessible only to authorized personnel.
4. Spill Management:
-
In the event of a spill, do not allow the product to enter drains.
-
Evacuate non-essential personnel from the area.
-
Cover drains and contain the spill.
-
Absorb the spill using an inert, non-combustible material such as Chemizorb®, sand, or earth.
-
Carefully collect the absorbed material and place it into a suitable, closed container for disposal.
-
Clean the affected area thoroughly.
5. Arranging for Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest or any other required documentation to the disposal company.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Bromo-2-fluoro-3-methylpyridine
This guide provides crucial safety and logistical information for the handling and disposal of 4-Bromo-2-fluoro-3-methylpyridine, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring personal and environmental safety.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₆H₅BrFN |
| Molecular Weight | 190.01 g/mol |
| CAS Number | 128071-79-4 |
| Appearance | Not specified, likely a liquid or solid |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Flash Point | Not specified |
Hazard Identification and GHS Classification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[1] |
Signal Word: Warning[1]
Pictograms:
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory for handling this compound. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
| PPE Category | Equipment | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles should always be worn. A face shield is required when handling larger quantities or when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[2] Always check the manufacturer's glove compatibility chart. Do not use latex gloves as they offer poor protection against many organic solvents.[3] |
| Body Protection | Laboratory Coat | A fully buttoned, chemical-resistant lab coat should be worn to protect against skin contact. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an appropriate cartridge if working outside of a fume hood or if ventilation is inadequate. |
Experimental Protocols
1. Safe Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Ensure that a designated work area within a certified chemical fume hood is prepared.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before introducing the this compound.
-
-
Handling:
-
Don the appropriate PPE as specified in the table above.
-
Conduct all manipulations of this compound within the fume hood to minimize inhalation exposure.
-
Use compatible labware (e.g., glass, PTFE) to avoid degradation of equipment and contamination of the chemical.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Properly dispose of all waste as outlined in the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.
-
2. Spill Response Protocol:
-
Evacuation:
-
Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure how to handle it.
-
-
Containment (for small, manageable spills):
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Do not use combustible materials like paper towels to absorb the spill.
-
-
Cleanup:
-
Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
-
Decontamination:
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
-
Reporting:
-
Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Operational and Disposal Plans
Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2]
-
The storage container should be tightly sealed and clearly labeled with the chemical name and associated hazards.
Disposal:
The proper disposal of halogenated aromatic compounds is critical to prevent environmental contamination.[4]
-
Waste Segregation:
-
Container Management:
-
The waste container must be made of a compatible material, kept tightly closed when not in use, and stored in a designated satellite accumulation area.
-
-
Disposal Procedure:
-
Follow your institution's established procedures for the disposal of hazardous chemical waste.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste.
-
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
